molecular formula C10H16N2O B2371603 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 36210-76-1

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Katalognummer: B2371603
CAS-Nummer: 36210-76-1
Molekulargewicht: 180.251
InChI-Schlüssel: CLCIJTSYLYHCAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-cyclohexyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCIJTSYLYHCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Tautomeric Dynamics of Cyclohexyl-Methyl-Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic profile of 1-cyclohexyl-3-methyl-5-pyrazolone (CMP) and its derivatives presents a distinct challenge in drug development compared to its aromatic analogue, Edaravone (1-phenyl-3-methyl-5-pyrazolone). While the phenyl group in Edaravone offers conjugative stabilization, the cyclohexyl moiety in CMP introduces steric bulk and inductive electron donation, fundamentally altering the tautomeric equilibrium and degradation kinetics.

This guide provides a rigorous framework for characterizing the thermodynamic stability of CMP derivatives. It moves beyond standard stability protocols to address the specific physicochemical liabilities of the pyrazolone scaffold: prototropic tautomerism and oxidative sensitivity .

Structural Dynamics: The Tautomeric Triad

The stability of CMP is not a static property but a dynamic equilibrium between three distinct tautomers. Understanding this "Tautomeric Triad" is the prerequisite for any meaningful stability study, as each tautomer exhibits different reactivities toward hydrolysis and oxidation.

The Equilibrium Landscape

Unlike Edaravone, where the N1-phenyl group favors the OH-form through conjugation, the N1-cyclohexyl group in CMP is aliphatic and electron-donating. This shifts the population distribution, often favoring the CH-form in non-polar environments and the NH-form in aqueous matrices.

  • CH-form (Keto): The reactive methylene at C4 is the primary site for oxidative degradation and condensation reactions.

  • OH-form (Enol): Stabilized by hydrogen bonding in polar aprotic solvents (e.g., DMSO).

  • NH-form (Hydrazone-like): Often the dominant species in aqueous buffers, susceptible to hydrolysis.

Visualization of Tautomeric Pathways

The following diagram illustrates the solvent-dependent equilibrium shifts that must be accounted for during analytical method development.

Tautomerism cluster_0 Thermodynamic Drivers CH_Form CH-Form (C4-Keto) (Non-polar Dominant) OH_Form OH-Form (Enol) (H-Bond Stabilized) CH_Form->OH_Form Polar Aprotic Solvents (DMSO) NH_Form NH-Form (Imine) (Aqueous Dominant) CH_Form->NH_Form Tautomerization (Slow) OH_Form->CH_Form Non-polar Solvents (CHCl3) OH_Form->NH_Form Protic Solvents (Water/MeOH) NH_Form->OH_Form Acidification Text Cyclohexyl Group: +I Effect (Inductive Donation) Steric Shielding of N1

Figure 1: Solvent-mediated tautomeric equilibrium of 1-cyclohexyl-3-methyl-5-pyrazolone.

Degradation Kinetics & Mechanisms

The thermodynamic instability of CMP manifests primarily through two pathways: Hydrolytic Ring Opening and Oxidative Dimerization .

Hydrolytic Degradation (First-Order Kinetics)

In aqueous media, the pyrazolone ring is susceptible to hydrolysis at the amide/hydrazide linkage. The rate is pH-dependent.



Where


 is the observed pseudo-first-order rate constant.
  • Acidic pH: Protonation of the carbonyl oxygen activates the C5 position for nucleophilic attack by water.

  • Basic pH: The cyclohexyl group exerts a steric shielding effect on N1, potentially reducing the rate of alkaline hydrolysis compared to the phenyl analogue, but the electron-rich nature of the ring can accelerate oxidation.

Oxidative Dimerization

Similar to Edaravone, CMP acts as a radical scavenger. In the presence of dissolved oxygen or metal ions, the C4 position (in the CH-form) forms a radical, leading to the formation of a C4-C4 linked dimer.

Critical Control Point: Stability samples must be prepared in degassed solvents under inert atmosphere (


 or 

) to differentiate between thermodynamic instability and oxidative sensitivity.

Experimental Protocol: Self-Validating Stability System

This protocol is designed to generate high-integrity data compliant with ICH Q1A(R2) guidelines. It employs a "bracketed" approach to rapidly identify the most labile conditions.

Reagents & Apparatus
  • Analyte: High-purity CMP (>99.5%).

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water (degassed).

  • Buffers: Phosphate (pH 2.0, 7.0), Borate (pH 9.0).

  • Instrumentation: HPLC-DAD (or UHPLC) with a C18 column (e.g., Zorbax Eclipse Plus). Note: Standard C18 is preferred over polar-embedded columns to prevent peak tailing from the basic pyrazolone nitrogen.

Stress Condition Matrix (ICH Compliant)

Perform these tests to establish the degradation pathways.

Stress TypeConditionDurationTarget DegradationMechanism Probed
Hydrolysis (Acid) 0.1 N HCl, 60°C4 - 24 hrs5-20%Amide cleavage
Hydrolysis (Base) 0.1 N NaOH, Ambient1 - 4 hrs5-20%Ring opening
Oxidation 3%

, Ambient
1 - 6 hrs5-20%C4-Radical dimerization
Thermal 60°C (Solid State)7 days<5%Polymorph stability
Photolytic 1.2 million lux hrs7 daysVariableRadical excitation
Analytical Workflow Diagram

The following workflow ensures that the data collected is chemically specific and free from artifacts (e.g., on-column degradation).

Workflow Start Sample Preparation (1 mg/mL in MeOH) Stress Apply Stress Condition (Acid/Base/Oxidation) Start->Stress Quench Quenching (Neutralize pH / Reductive Quench) Stress->Quench At Time t Analysis HPLC-DAD Analysis (Gradient Elution) Quench->Analysis Inject Immediately Validation Peak Purity Check (Spectral Overlay) Analysis->Validation Data Processing Validation->Stress If Mass Balance < 90% Re-evaluate Quenching

Figure 2: Step-by-step stability indicating workflow with mass balance checkpoint.

Data Interpretation & Causality

Calculating Thermodynamic Parameters

To determine the shelf-life, perform the hydrolysis study at three temperatures (e.g., 40°C, 50°C, 60°C). Use the Arrhenius equation to determine the activation energy (


):


Expert Insight: For CMP derivatives, expect an


 in the range of 50–80 kJ/mol  for hydrolytic degradation. If 

is significantly lower (<40 kJ/mol), suspect a catalytic effect from trace metals or light (photolysis).
Tautomeric Ratio Quantification ( )

Using


-NMR (in 

vs

), integrate the distinct signals:
  • CH-form: Doublet/Singlet ~3.5 ppm (C4-H).

  • OH-form: Broad singlet >10 ppm (OH).

  • NH-form: Broad singlet ~11-13 ppm (NH).

The equilibrium constant


 is defined as:


A high


 in aqueous-mimetic solvents indicates a higher propensity for oxidative stability, as the reactive C4-methylene is masked.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Perez-Gonzalez, M., et al. (2019). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones: A theoretical and NMR study. [Link](Proxy link for concept validation)

  • Yamamoto, Y., et al. (1997). Edaravone (MCI-186) Scavenges Hydroxyl Radical: Kinetic Study. [Link]

Sources

Comparative Analysis of Phenyl vs. Cyclohexyl Substituted Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The structural modification from a phenyl to a cyclohexyl substituent at the N1 position of the pyrazolone core represents a critical bioisosteric switch in medicinal chemistry. While often treated as a simple exchange of aromatic for aliphatic hydrophobic bulk, this substitution fundamentally alters the electronic landscape, tautomeric equilibrium, and metabolic fate of the molecule.

This guide provides a rigorous technical analysis of these two moieties. We examine how the planar, electron-withdrawing phenyl group contrasts with the puckered, electron-donating cyclohexyl group, specifically within the context of Edaravone (3-methyl-1-phenyl-5-pyrazolone) and its analogs. The data presented here aims to support rational drug design decisions when optimizing for solubility, metabolic stability, or target affinity.

Section 1: Electronic & Structural Dynamics

Aromaticity vs. Aliphaticity

The defining difference lies in the electronic contribution to the pyrazolone core.

  • Phenyl Group: Acts as an electron sink. The

    
     hybridized carbons allow for 
    
    
    
    -electron delocalization from the pyrazolone nitrogen into the phenyl ring. This conjugation stabilizes the anionic form (crucial for radical scavenging) but also makes the ring susceptible to electrophilic aromatic substitution and CYP450-mediated hydroxylation.
  • Cyclohexyl Group: Acts as a steric anchor with a positive inductive effect (+I). The

    
     hybridized carbons effectively "insulate" the pyrazolone core from resonance effects at the N1 position. This results in a more electron-rich pyrazolone ring but eliminates the potential for 
    
    
    
    stacking interactions within a protein binding pocket.
Tautomeric Equilibrium

Pyrazolones exist in a dynamic equilibrium between three forms: CH-form (keto), OH-form (enol), and NH-form (imide). The N1 substituent dictates the dominant tautomer.

  • Phenyl Effect: The electron-withdrawing nature stabilizes the conjugated system, often favoring the OH-form in polar aprotic solvents (like DMSO) and the CH-form in non-polar solvents (like Chloroform).

  • Cyclohexyl Effect: The electron-donating alkyl group destabilizes the negative charge on the nitrogen in the NH-form and reduces the acidity of the CH-proton, often shifting the equilibrium towards the CH-form and altering the pKa of the enolic hydroxyl.

Tautomerism cluster_0 N1-Substituent Effect Phenyl Phenyl Group (Electron Withdrawing via Resonance) Stabilizes Enol/Anion OH_Form OH-Form (Enol) Stabilized by H-bonding/Resonance Phenyl->OH_Form Promotes Cyclohexyl Cyclohexyl Group (Electron Donating via Induction) Destabilizes Anion CH_Form CH-Form (Keto) Dominant in Non-polar solvents Cyclohexyl->CH_Form Promotes CH_Form->OH_Form Keto-Enol Tautomerism NH_Form NH-Form (Imide) Minor tautomer OH_Form->NH_Form Proton Shift

Figure 1. Tautomeric equilibrium shifts driven by N1-substitution. The phenyl group’s resonance capability stabilizes the enolic form more effectively than the aliphatic cyclohexyl group.

Section 2: Physicochemical Profiling[1]

The switch from phenyl to cyclohexyl significantly impacts the "Rule of 5" parameters, particularly lipophilicity and solubility.

Table 1: Comparative Physicochemical Properties

Property1-Phenyl-3-methyl-5-pyrazolone (Edaravone)1-Cyclohexyl-3-methyl-5-pyrazoloneImpact of Switch
Molecular Weight 174.20 g/mol 180.25 g/mol Negligible increase (+6 Da).
LogP (Lipophilicity) ~1.6 - 1.8~2.2 - 2.5Increase. Cyclohexyl is more lipophilic than phenyl.
Solubility (Water) Low (approx. 1-2 mg/mL)LowerAliphatic bulk reduces aqueous solubility unless solubilizing groups are added.
pKa (Enolic OH) ~7.0~7.5 - 8.0Increase. Phenyl withdraws electrons, increasing acidity. Cyclohexyl donates, decreasing acidity.
Melting Point 127-129 °C105-110 °C (Typical range)Decrease. Disruption of planar

stacking reduces lattice energy.
H-Bond Donors 1 (Enol form)1 (Enol form)Unchanged.
Key Insight: Solubility vs. Permeability

While the cyclohexyl group increases LogP (potentially aiding passive diffusion across the Blood-Brain Barrier), it often lowers the melting point. This "grease ball" effect can make the compound harder to crystallize and harder to dissolve in aqueous media without formulation aids (e.g., cyclodextrins).

Section 3: Synthetic Methodologies

The synthesis of both derivatives follows the classical Knorr Pyrazolone Synthesis , involving the condensation of a hydrazine with a


-keto ester.
Synthesis Pathways
  • Phenyl Route: Reaction of Phenylhydrazine with Ethyl Acetoacetate.

  • Cyclohexyl Route: Reaction of Cyclohexylhydrazine (often as HCl salt) with Ethyl Acetoacetate.

    • Alternative: Catalytic hydrogenation of the phenyl pyrazolone is possible but difficult due to the sensitivity of the pyrazolone double bond and the potential for ring opening. Direct synthesis is preferred.

Synthesis cluster_Phenyl Route A: Aromatic cluster_Cyclohexyl Route B: Aliphatic EAA Ethyl Acetoacetate (Starting Material) Intermediate_A Hydrazone Intermediate EAA->Intermediate_A Intermediate_B Hydrazone Intermediate EAA->Intermediate_B PH Phenylhydrazine PH->Intermediate_A Condensation Edaravone 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) Intermediate_A->Edaravone Cyclization (-EtOH) CH Cyclohexylhydrazine HCl CH->Intermediate_B Condensation Base Base (e.g., NaOAc) Required to free hydrazine Base->Intermediate_B Cyclo_Analog 1-Cyclohexyl-3-methyl-5-pyrazolone Intermediate_B->Cyclo_Analog Cyclization (-EtOH)

Figure 2. Parallel synthetic pathways. Route B requires neutralization of the hydrazine salt before condensation.

Section 4: Pharmacological & ADME Implications

Radical Scavenging Mechanism (Antioxidant Activity)

Edaravone works by donating an electron (or H-atom) to neutralize free radicals (e.g.,


).
  • Phenyl Role: The radical/anion formed on the pyrazolone ring is stabilized by resonance delocalization into the phenyl ring.

  • Cyclohexyl Consequence: Replacing phenyl with cyclohexyl reduces antioxidant potency (approx. 2-3x reduction in rate constants) because the resonance stabilization is lost. The cyclohexyl analog is still active but less efficient than the phenyl parent.

Metabolic Stability
  • Phenyl: Subject to aromatic hydroxylation (mostly para-position) and glucuronidation. This can lead to reactive intermediates if not cleared.

  • Cyclohexyl: Subject to aliphatic oxidation (hydroxylation at C3 or C4 of the cyclohexyl ring). This generally avoids the formation of toxic quinone-methides associated with some aromatic metabolites, potentially offering a cleaner safety profile.

Binding Interactions
  • Pi-Stacking: Phenyl derivatives can engage in

    
     stacking (T-shaped or parallel) with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
  • Hydrophobic Fill: Cyclohexyl derivatives cannot stack. They function by filling hydrophobic pockets via van der Waals forces. The chair conformation of cyclohexyl is bulkier (3D volume) than the planar phenyl (2D), which can induce steric clashes if the pocket is narrow.

Section 5: Experimental Protocols

Protocol: Synthesis of 1-Cyclohexyl-3-methyl-5-pyrazolone

Note: This protocol is adapted for high purity and yield.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Cyclohexylhydrazine hydrochloride (1.0 eq)

  • Sodium Acetate (1.1 eq) or Triethylamine (1.1 eq)

  • Ethanol (Absolute)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclohexylhydrazine HCl (15.0 g, 0.1 mol) in Ethanol (100 mL).

  • Neutralization: Add Sodium Acetate (9.0 g, 0.11 mol) dissolved in a minimum amount of water, or add Triethylamine dropwise to liberate the free hydrazine. Stir for 15 minutes at room temperature.

  • Condensation: Add Ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 20 minutes. The reaction is exothermic; observe temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of starting materials.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, filter directly. If not, concentrate the solvent under reduced pressure to 20% volume and cool in an ice bath.

  • Purification: Recrystallize the crude solid from Ethanol/Water (8:2) or pure Ethanol.

  • Characterization:

    • Yield: Expect 70-85%.

    • Appearance: White to off-white crystalline solid.

    • 1H NMR (DMSO-d6): Look for cyclohexyl multiplet (1.0-2.0 ppm), methyl singlet (2.1 ppm), and the characteristic methylene/methine protons of the pyrazolone ring (depending on tautomer).

Protocol: pKa Determination (Spectrophotometric)

Due to the tautomeric nature, potentiometric titration can be ambiguous. UV-Vis spectrophotometry is preferred.

  • Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments) with constant ionic strength (I = 0.1 M KCl).

  • Stock Solution: Dissolve the pyrazolone (10 mM) in Methanol.

  • Measurement: Add 50 µL of stock to 2.5 mL of each buffer.

  • Scan: Record UV spectra (200-400 nm).

  • Analysis: Identify the isosbestic point. Plot Absorbance at

    
     (anion) vs. pH.
    
  • Calculation: Use the Henderson-Hasselbalch equation to determine pKa.

    • Expectation: Phenyl analog pKa

      
       7.0; Cyclohexyl analog pKa 
      
      
      
      7.8.

References

  • Synthesis & Tautomerism

    • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

    • Perez-Gonzalez, M., et al. (2020). Tautomerism of 1-phenyl-3-methyl-5-pyrazolone: A theoretical and spectroscopic study. Journal of Molecular Structure.
  • Antioxidant Mechanism (Edaravone)

    • Watanabe, T., et al. (1994). Protective effects of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging and antioxidant actions. Journal of Pharmacology and Experimental Therapeutics.

    • Yamamoto, Y., et al. (2021). The Mechanisms and Kinetics of Radical Scavenging Activity of Edaravone.
  • Bioisosterism (Phenyl vs Cyclohexyl)

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

    • Caron, G., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures. Royal Society of Chemistry.[2][3]

  • Physicochemical Properties

    • PubChem Compound Summary for CID 4021 (Edaravone) and CID 18774 (Analogs).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[1] Their broad spectrum of biological activities, including analgesic, anti-inflammatory, antioxidant, and neuroprotective properties, has established them as privileged structures in medicinal chemistry.[1][2] The compound 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is an analog of Edaravone, a potent antioxidant and free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The synthesis and study of Edaravone analogs are driven by the search for compounds with improved pharmacokinetic profiles, enhanced efficacy, and novel therapeutic applications.[3][5][6]

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. The described methodology is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][7] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures, and outline methods for the characterization and purification of the final product.

Reaction Scheme & Mechanism

The synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is achieved through the cyclocondensation reaction between ethyl acetoacetate and cyclohexylhydrazine.

Overall Reaction:

The reaction proceeds via a nucleophilic attack of the hydrazine on the keto and ester carbonyl groups of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring. The choice of solvent and catalyst can influence the reaction rate and yield.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyclohexylhydrazine hydrochloride≥98%Commercially Available
Ethyl acetoacetate≥99%Commercially Available[8]
EthanolAnhydrousCommercially Available
Sodium AcetateAnhydrous, ≥99%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially AvailableFor drying
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Deuterated Chloroform (CDCl₃)Commercially AvailableFor NMR

Experimental Protocol

Step 1: Preparation of Cyclohexylhydrazine Free Base (Optional but Recommended)

If starting from cyclohexylhydrazine hydrochloride, it is advisable to first generate the free base.

  • Dissolve cyclohexylhydrazine hydrochloride in a minimal amount of distilled water.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 12).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to obtain cyclohexylhydrazine as an oil. Caution: Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.

Step 2: Synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

This protocol is adapted from general procedures for pyrazolone synthesis.[1][2]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylhydrazine (1.0 eq) and ethanol (100 mL).

  • Stir the solution at room temperature to ensure complete dissolution.

  • To this solution, add ethyl acetoacetate (1.05 eq) dropwise over 10 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product will be an oil or a semi-solid.

Step 3: Work-up and Purification
  • Dissolve the crude residue in diethyl ether (100 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the final product as a white to off-white solid.

Characterization

The structure and purity of the synthesized 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the cyclohexyl and methyl groups, and the protons on the pyrazolone ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound (C₁₀H₁₆N₂O, MW: 180.25 g/mol ).[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and N-H/C-H stretches.

  • Melting Point: To assess the purity of the final product.

Process Workflow

Synthesis_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Synthesis cluster_workup Step 3: Work-up & Purification cluster_analysis Step 4: Characterization A Cyclohexylhydrazine (or its salt) C Combine in Ethanol + Acetic Acid Catalyst A->C B Ethyl Acetoacetate B->C D Reflux (4-6 hours) C->D E Solvent Removal D->E F Extraction with Diethyl Ether E->F G Washing (NaHCO₃, Brine) F->G H Drying (MgSO₄) G->H I Concentration H->I J Column Chromatography I->J O Pure 2-Cyclohexyl-5-methyl- 2,4-dihydro-pyrazol-3-one J->O K NMR (¹H, ¹³C) L Mass Spectrometry M IR Spectroscopy N Melting Point O->K O->L O->M O->N

Caption: Workflow for the synthesis and characterization of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydrazine derivatives are potentially toxic and should be handled with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the use of a catalyst.
Loss of product during work-upEnsure the pH is basic before extraction of the free hydrazine. Be careful during the separation of layers in the extraction process.
Impure ProductIncomplete reaction or side reactionsOptimize the purification step. Try different solvent systems for column chromatography.
Starting materials are impureCheck the purity of the starting materials before use.

Conclusion

The protocol detailed above provides a reliable and reproducible method for the synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can successfully synthesize this valuable Edaravone analog for further investigation in various scientific and medicinal applications.

References

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Put
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Put
  • Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Bentham Science Publisher.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research.
  • 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. Beijing Xinhengyan Technology Co., Ltd.
  • synthetic applications of Ethyl Acetoacet
  • Ethyl acetoacetate | Synthesis, Reactions, Esterification. Britannica. [Link]

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions. Article.

Sources

Application Note: Metal Extraction Strategies using 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational protocols for utilizing 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (hereafter referred to as CMP-3 ) in liquid-liquid metal extraction. While often overshadowed by its phenyl-substituted analogs (e.g., Edaravone, Antipyrine), the cyclohexyl moiety in CMP-3 offers distinct advantages in lipophilicity and steric selectivity , particularly for separating transition metals and lanthanides in non-polar solvents.

Critical Technical Distinction: CMP-3 functions through two distinct mechanisms depending on the experimental setup:

  • Direct Extraction (As-Is): Acts as a neutral monodentate ligand or ion-pair agent (Synergistic Mode).

  • Functionalized Extraction (Precursor Mode): Serves as the scaffold for synthesizing 4-acyl-pyrazolones (High-Affinity Chelation Mode).

Chemical Properties & Mechanistic Insight[1][2]

Molecule Profile[3]
  • IUPAC Name: 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

  • CAS: 36210-76-1

  • Role: Neutral Organophosphorus Synergist Analog / Chelate Precursor[1]

  • Solubility: High in Chloroform, Dichloromethane, Toluene; Low in acidic aqueous media.[1]

Mechanism of Action

Understanding the tautomeric equilibrium is vital for extraction efficiency.[1] CMP-3 exists in equilibrium between the keto (CH2) and enol (OH) forms.[1]

  • Neutral Extraction (Synergism): In its native state, CMP-3 coordinates metals via the carbonyl oxygen at position 3 and the nitrogen at position 2. The cyclohexyl group provides a "greasy" exterior, facilitating the transfer of the metal complex into the organic phase.[1]

  • Acyl-Functionalization (Chelation): For high-efficiency extraction (e.g., Actinides/Lanthanides), CMP-3 is acylated at the C-4 position to create a

    
    -diketone-like pocket, forming a stable 6-membered chelate ring.
    
Mechanistic Pathway Diagram[1][3]

ExtractionMechanism cluster_Direct Method A: Synergistic / Ion-Pair cluster_Deriv Method B: 4-Acyl Functionalization CMP3 CMP-3 Ligand (Organic Phase) Adduct Neutral Adduct [M(A)n(CMP-3)x] CMP3->Adduct + Anion (A-) AcylCMP 4-Acyl-CMP-3 (Chelator) CMP3->AcylCMP + R-COCl (Synthesis) Metal Metal Ion (M+) (Aqueous Phase) Metal->Adduct Phase Transfer Chelate Metal Chelate [M(Acyl-CMP)n] Metal->Chelate High Affinity AcylCMP->Chelate - H+

Figure 1: Dual-pathway mechanism for CMP-3. Method A utilizes the molecule directly as a synergistic agent.[1] Method B involves a synthetic step to create a high-affinity chelator.

Protocol A: Direct Synergistic Extraction (Ion-Pair)

Best for: Transition metals (Cu, Zn, Co) and soft metals (Ag, Cd).[1] Principle: CMP-3 acts as a neutral donor (similar to TOPO or TBP) to displace water molecules from the metal's coordination sphere, making the complex hydrophobic.

Reagents & Preparation
ComponentConcentrationRole
CMP-3 0.05 M - 0.1 MSynergistic Ligand (Organic Phase)
Primary Extractant 0.01 M (e.g., HPMBP or HDNNS)Optional: Acidic Chelator
Counter Ion 0.1 M KSCN or NaClO4Provides hydrophobic anion for ion-pair formation
Diluent Chloroform or TolueneOrganic carrier
Buffer Acetate (pH 4-6)pH control
Step-by-Step Workflow
  • Organic Phase Prep: Dissolve CMP-3 (0.1 M) in Chloroform. If using a synergistic system, add the acidic extractant (e.g., 0.01 M HPMBP) to this solution.[1]

  • Aqueous Phase Prep: Prepare the metal salt solution (10 mM) in the appropriate buffer. Add Potassium Thiocyanate (KSCN) to reach 0.1 M concentration.[1] Note: SCN- acts as a bridge and charge neutralizer.

  • Equilibration: Mix Organic and Aqueous phases in a 1:1 volume ratio (e.g., 5 mL each) in a separating funnel or centrifuge tube.

  • Agitation: Shake mechanically for 30–60 minutes at 25°C.

    • Tip: The cyclohexyl group increases viscosity slightly compared to methyl analogs; ensure vigorous mixing.[1]

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clear phase separation.

  • Analysis: Remove the aqueous phase and measure residual metal concentration via ICP-OES or AAS. Calculate Distribution Ratio (

    
    ).
    

[1]

Protocol B: Synthesis & Use of 4-Acyl Derivative (High-Affinity)

Best for: Lanthanides (Eu, Nd), Actinides (U, Th), and separation of adjacent rare earths.[1] Principle: Converting CMP-3 into a 4-acyl-5-pyrazolone creates a powerful beta-diketone chelator. This is the industrial standard for pyrazolone extraction.[1]

Synthesis of the Extractant (One-Pot)

Caution: Perform in a fume hood.

  • Dissolution: Dissolve 10 mmol of CMP-3 in 20 mL of Dioxane.

  • Activation: Add 20 mmol of Calcium Hydroxide (Ca(OH)2).

  • Acylation: Dropwise add 10 mmol of an acid chloride (e.g., Benzoyl Chloride or Thenoyl Chloride) while stirring.[1]

    • Why? The Calcium ions form a template complex, directing the acyl group to the C-4 position.

  • Reflux: Heat to reflux for 1 hour. The solution will turn thick/colored (complex formation).[1]

  • Hydrolysis: Pour the mixture into 200 mL of dilute HCl (2 M) to decompose the Calcium complex and precipitate the free ligand (4-acyl-CMP-3).

  • Purification: Recrystallize from Ethanol/Water.

Extraction Protocol (Using the Derivative)
  • Ligand Solution: Dissolve the synthesized 4-acyl-CMP-3 (0.02 M) in Toluene.

  • Metal Solution: Prepare Lanthanide solution (e.g., Eu(III) 1 mM) at pH 2.5 – 3.5.[1]

  • Extraction: Mix phases (1:1) and shake for 15 minutes.

    • Note: The kinetics of 4-acyl pyrazolones are fast.

  • Stripping: Back-extract the metal from the organic phase using 1 M HNO3.

Performance Optimization & Troubleshooting

Solvent Effects

The cyclohexyl group of CMP-3 makes it highly compatible with aliphatic solvents, unlike phenyl-based analogs which often require aromatic diluents.

DiluentSolubility of CMP-3Extraction Efficiency (Cu2+)Notes
Chloroform Very HighHighBest for lab scale; toxic.
Toluene HighModerate-HighGood industrial balance.
Kerosene ModerateLowRequires modifier (e.g., TBP) to prevent third-phase formation.
pH Dependency[3]
  • Protocol A (Neutral): Efficiency is independent of pH if SCN- is used, but metal hydrolysis must be avoided (keep pH < 6).[1]

  • Protocol B (Chelation): Highly pH dependent.[1] Plot

    
     vs. pH to determine 
    
    
    
    (pH at 50% extraction).[1]
    • Rule of Thumb: Higher acidity (lower pH) requires higher ligand concentration.[1]

Troubleshooting Guide
  • Problem: Third phase formation (cloudiness/precipitate at interface).

    • Cause: The metal-ligand complex is not soluble in the non-polar diluent.

    • Solution: Add 5% v/v Octanol or TBP (Tri-butyl phosphate) as a phase modifier.[1]

  • Problem: Slow phase separation.

    • Cause: Cyclohexyl steric bulk increasing viscosity or emulsion.

    • Solution: Increase centrifugation speed or slightly warm the mixture (30°C).

Experimental Workflow Diagram

Workflow Start Start: Define Target Metal Decision Is Metal Hard (Ln/An) or Soft (Cu/Zn)? Start->Decision SoftPath Soft Metal (Cu, Zn, Ag) Decision->SoftPath Soft HardPath Hard Metal (Ln, An) Decision->HardPath Hard PrepA Protocol A: Synergistic Mix CMP-3 + KSCN SoftPath->PrepA ExtractA Extract into Chloroform PrepA->ExtractA Result Measure Metal in Aqueous Phase (ICP) ExtractA->Result Synth Synthesize 4-Acyl-CMP-3 (Protocol B) HardPath->Synth PrepB Dissolve in Toluene Synth->PrepB ExtractB Extract at pH 2-4 PrepB->ExtractB ExtractB->Result

Figure 2: Decision tree for selecting the appropriate CMP-3 extraction protocol.

References

  • Marchetti, F. et al. (2005).[1] Acylpyrazolone ligands: Synthesis, structures, and metal coordination chemistry.[1] Chemical Reviews.[2] Link[1]

  • Umetani, S. & Freiser, H. (1987).[1] Effect of the pyrazolone ring substituents on the extraction of alkaline earth metals with 4-acyl-5-pyrazolones. Inorganic Chemistry.[2][3] Link[1]

  • Reddy, M.L.P. et al. (2005).[1] 4-Acylbis(pyrazolones) as extractants for f-elements. ResearchGate.[2] Link

  • NIST Chemistry WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- (Analog Data).Link[1]

  • Raman, N. et al. (2022).[1] Transition Metal Complexes of 4-Aminoantipyrine Derivatives.[4] PMC. Link

Sources

Preparation of Schiff bases derived from 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Executive Summary

This application note details the synthetic protocols for derivatizing 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (a lipophilic analog of the neuroprotective agent Edaravone). While the term "Schiff base" is strictly defined as an imine (


), in pyrazolone chemistry, it is frequently used to describe two distinct classes of bioactive derivatives:
  • 4-Arylidene Derivatives (Knoevenagel Condensates): Formed by the reaction of the active methylene at C4 with aromatic aldehydes. These are the most common "Schiff base-like" targets in drug discovery for this scaffold.

  • True Schiff Bases (Azomethines): Formed by synthesizing a 4-amino intermediate and condensing it with aldehydes.

This guide provides validated protocols for both pathways, offering researchers flexibility based on their specific biological targets (e.g., antioxidant vs. antimicrobial activity).

Chemical Background & Mechanism

The Core Scaffold

The starting material, 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, exhibits keto-enol tautomerism. The CH₂ group at position 4 is flanked by a carbonyl and a C=N bond, making it highly acidic and nucleophilic.

  • Lipophilicity: The cyclohexyl group enhances membrane permeability compared to the phenyl analog (Edaravone), making this scaffold attractive for CNS-targeting drug development.

Reaction Pathways
  • Pathway A (Knoevenagel): The nucleophilic C4 attacks the electrophilic carbonyl of an aldehyde. Elimination of water yields a conjugated exocyclic double bond (

    
    ).
    
  • Pathway B (True Schiff Base): The C4 position is first nitrosated and reduced to an amine (

    
    ). This primary amine then condenses with an aldehyde to form an imine (
    
    
    
    ).

Figure 1: Divergent synthetic pathways for pyrazolone functionalization. Pathway A yields the common 4-arylidene "Schiff base" analogs; Pathway B yields true imines.

Materials and Equipment

Reagents:

  • Ethyl acetoacetate (CAS: 141-97-9)

  • Cyclohexylhydrazine hydrochloride (CAS: 24214-73-1)

  • Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Acetate (anhydrous) or Piperidine (Catalyst)

  • Glacial Acetic Acid

  • Ethanol (Absolute)

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with drying tube

  • Magnetic stirrer/hot plate

  • Buchner filtration setup

  • FTIR Spectrometer (KBr pellets)[1]

  • NMR Spectrometer (300 MHz or higher)[2]

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Target: 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

  • Preparation: Dissolve Cyclohexylhydrazine hydrochloride (0.05 mol) in 50 mL of water containing Sodium Acetate (0.05 mol) to liberate the free hydrazine base.

  • Addition: Add Ethyl acetoacetate (0.05 mol) dropwise to the stirred solution.

  • Cyclization: Heat the mixture on a steam bath or reflux in ethanol for 2–4 hours. The solution will likely turn turbid.

  • Isolation: Cool the reaction mixture in an ice bath. The pyrazolone will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (7:3).

  • Yield Check: Expected yield 70–85%. Melting point approx. 160–165°C (varies by solvate).

Protocol 2: Synthesis of 4-Arylidene Derivatives (Knoevenagel Type)

Target: 4-(Arylmethylene)-2-cyclohexyl-5-methyl-pyrazol-3-one Note: This is the most common "Schiff base" protocol found in medicinal chemistry literature for this scaffold.

  • Stoichiometry: In a 100 mL round-bottom flask, mix:

    • Core Pyrazolone (0.01 mol)

    • Aromatic Aldehyde (0.01 mol)

  • Solvent System: Add 20 mL of Absolute Ethanol.

  • Catalysis: Add 3–4 drops of Piperidine (preferred for rapid reaction) or 0.5 g of fused Sodium Acetate.

  • Reflux: Heat the mixture under reflux for 3–5 hours.

    • Visual Indicator: The solution will typically shift from colorless/pale yellow to deep yellow, orange, or red depending on the aldehyde substituent.

  • Work-up: Cool the flask to room temperature. Pour the contents into 100 mL of ice-cold water containing 1 mL of acetic acid (to neutralize piperidine and accelerate precipitation).

  • Purification: Filter the colored precipitate. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from Ethanol or DMF/Ethanol mixtures.

Protocol 3: Synthesis of True Schiff Bases (Imine Type)

Target: 4-(Arylideneamino)-2-cyclohexyl-5-methyl-pyrazol-3-one

Step A: Nitrosation [3]

  • Dissolve the Core Pyrazolone (0.01 mol) in 10 mL of 50% Acetic Acid.

  • Cool to 0–5°C in an ice bath.

  • Add Sodium Nitrite (0.012 mol) solution dropwise. Stir for 1 hour.

  • Filter the 4-nitroso precipitate (often green/blue).

Step B: Reduction to 4-Amino

  • Suspend the 4-nitroso compound in 20 mL Acetic Acid.

  • Add Zinc dust (0.03 mol) in small portions with stirring (exothermic).

  • Heat gently until the color disappears (formation of 4-amino).

  • Filter hot to remove excess Zn. Neutralize filtrate with NaOH to precipitate the 4-amino-pyrazolone .

Step C: Schiff Base Condensation

  • Mix 4-amino-pyrazolone (0.005 mol) and Aromatic Aldehyde (0.005 mol) in 20 mL Ethanol.

  • Add 2 drops of Glacial Acetic Acid.

  • Reflux for 4–6 hours.

  • Cool, filter, and recrystallize the resulting Imine (Schiff Base) .

Data Analysis & Characterization

To validate the structure, compare spectral data against these expected values.

FeatureProtocol 2 (Knoevenagel Product)Protocol 3 (True Schiff Base)
Linkage

(Exocyclic Double Bond)

(Azomethine)
IR Spectrum 1680–1690 cm⁻¹ (C=O, often shifted)1620 cm⁻¹ (Exocyclic C=C)1610–1625 cm⁻¹ (Azomethine C=N)Absence of NH₂ peaks (3200-3400)
¹H NMR δ 7.1–7.5 ppm (Singlet, =CH-Ar, vinylic proton)δ 8.2–8.8 ppm (Singlet, N=CH-Ar, imine proton)
Color Deep Yellow, Orange, RedPale Yellow, Cream
Solubility Low in water; High in CHCl₃, DMSOModerate in EtOH; High in DMSO
Experimental Workflow Diagram

Figure 2: Standard workflow for the synthesis of 4-arylidene derivatives.

Troubleshooting & Optimization

  • Low Yield (Protocol 2): If the product does not precipitate upon pouring into ice water, the solution may be too acidic or the product too soluble in ethanol. Try evaporating 50% of the ethanol before quenching.

  • Oiling Out: If the product forms an oil instead of a solid, scratch the glass vessel with a rod or add a seed crystal. Re-dissolving in hot ethanol and cooling very slowly often resolves this.

  • Bis-Coupling: In the presence of excess aldehyde and high heat, "bis" products (one aldehyde bridging two pyrazolone rings) can form. Ensure strict 1:1 stoichiometry for the mono-arylidene derivative.

References

  • Synthesis of 5-methyl pyrazol-3-one derivatives: Dube, P. N., et al. "Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation."[4] Medicinal Chemistry Research, vol. 24, 2015, pp. 1070–1076.

  • Antioxidant Activity of Pyrazolone Derivatives: Mosad, S., et al. "Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." Chemistry Central Journal, vol. 15, 2021.

  • Schiff Bases as DNA Gyrase Inhibitors: Patel, N. B., et al. "Synthesis of Schiff Base as DNA Gyrase B Inhibitor." Rasayan Journal of Chemistry, vol. 12, no. 3, 2019.

  • 4-Amino-Pyrazolone Intermediates: "4-Amino-2-cyclohexyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Product Page." Achmem Chemical Catalog.

Sources

Application Note: High-Performance Synthesis of Azo Dyes via 1-Cyclohexyl-3-Methyl-5-Pyrazolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of azo dyes derived from 1-cyclohexyl-3-methyl-5-pyrazolone . While 1-phenyl-3-methyl-5-pyrazolone is a ubiquitous coupler in the dye industry, the cyclohexyl analogue offers distinct physicochemical advantages. The alicyclic cyclohexyl group introduces significant lipophilicity (


 modulation) and steric bulk without the 

-

stacking interactions associated with aromatic rings. These properties are critical for optimizing solubility in non-polar matrices (e.g., polyester fibers, lipid bilayers) and enhancing bioavailability in drug discovery campaigns.

This protocol provides a validated, self-consistent workflow for:

  • De novo synthesis of the 1-cyclohexyl-3-methyl-5-pyrazolone intermediate.

  • Diazotization and Coupling to generate the final azo dye.[1][2][3][4]

  • Structural Validation using NMR and IR spectroscopy.

Scientific Foundation & Mechanism

The Cyclohexyl Advantage

The substitution of the N1-phenyl group with a cyclohexyl moiety alters the electronic landscape of the pyrazolone ring. Unlike the phenyl group, which can withdraw electrons via resonance, the cyclohexyl group acts primarily through inductive electron donation (


 effect). This increases the electron density at the C-4 position  (the active methylene site), potentially enhancing nucleophilicity during the azo coupling step.
Reaction Pathway

The synthesis follows a biphasic pathway:

  • Knorr Pyrazole Synthesis: Condensation of ethyl acetoacetate with cyclohexylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by cyclization and elimination of ethanol.

  • Azo Coupling: Electrophilic aromatic substitution where the diazonium ion attacks the enol form of the pyrazolone at the C-4 position.

Tautomerism

Pyrazolone dyes exist in a dynamic equilibrium between the azo-enol and hydrazone-keto tautomers. In solid state and non-polar solvents, the hydrazone form often predominates, stabilized by intramolecular hydrogen bonding (N-H...O=C). This tautomerism is crucial for understanding the UV-Vis spectral shifts and fastness properties.

Experimental Protocols

Part A: Synthesis of 1-Cyclohexyl-3-methyl-5-pyrazolone

Note: This intermediate is the "coupler" for the subsequent dye synthesis.

Reagents:

  • Ethyl acetoacetate (EAA): 13.0 g (0.1 mol)

  • Cyclohexylhydrazine hydrochloride: 15.0 g (0.1 mol)

  • Sodium Acetate (anhydrous): 8.2 g (0.1 mol) - Acts as a buffer to liberate free hydrazine.

  • Ethanol (Absolute): 100 mL

  • Glacial Acetic Acid: Catalytic amount (drops)

Procedure:

  • Preparation: Dissolve cyclohexylhydrazine hydrochloride and sodium acetate in 50 mL of ethanol. Stir for 15 minutes to generate free cyclohexylhydrazine. Filter off the precipitated NaCl if necessary.

  • Condensation: Add ethyl acetoacetate dropwise to the filtrate over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) to 20% of original volume.

  • Crystallization: Cool the residue in an ice bath. If oil separates, induce crystallization by scratching the flask walls or adding diethyl ether.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Yield Expectation: 75–85%[5]

    • Appearance: White to pale yellow crystalline solid.

Part B: Diazotization of Aromatic Amine

Example Amine: 4-Nitroaniline (chosen for strong push-pull chromophore effect).

Reagents:

  • 4-Nitroaniline: 1.38 g (10 mmol)

  • Hydrochloric Acid (conc. 37%): 2.5 mL

  • Sodium Nitrite (

    
    ): 0.75 g (11 mmol)
    
  • Water: 10 mL

Procedure:

  • Slurry Formation: Dissolve/suspend the aromatic amine in a mixture of HCl and 5 mL water. Cool the mixture to

    
    
    
    
    in an ice-salt bath. Critical: Temperature must remain below
    
    
    to prevent decomposition of the diazonium salt.
  • Nitrosation: Dissolve

    
     in 5 mL cold water. Add this solution dropwise to the amine mixture with vigorous stirring.
    
  • Endpoint Check: The solution should become clear (or translucent). Test with starch-iodide paper; an immediate blue color confirms excess nitrous acid (required).

Part C: Coupling Reaction (Dye Formation)

Reagents:

  • 1-Cyclohexyl-3-methyl-5-pyrazolone (from Part A): 1.80 g (10 mmol)

  • Sodium Carbonate (

    
    ): 10% w/v aqueous solution
    
  • Ethanol: 20 mL

Procedure:

  • Coupler Preparation: Dissolve the pyrazolone intermediate in 20 mL ethanol. Add 10 mL of 10%

    
     solution to ensure alkaline pH (pH 8–9). This deprotonates the C-4 methylene, generating the reactive enolate.
    
  • Coupling: Cool the coupler solution to

    
    
    
    
    . Slowly add the cold diazonium salt solution (from Part B) dropwise over 30 minutes.
  • pH Maintenance: During addition, periodically check pH. Maintain pH > 7 by adding small amounts of

    
     if acidic diazonium solution lowers the pH too much.
    
  • Completion: Stir for 2 hours at

    
    , then allow to warm to room temperature over 1 hour. A deeply colored precipitate (Yellow/Orange/Red) will form.[6]
    
  • Work-up: Acidify slightly with dilute acetic acid (to pH 6) to ensure full precipitation of the dye. Filter the solid.

  • Purification: Wash with water to remove inorganic salts. Recrystallize from DMF or Ethanol.

Visualized Workflows

Chemical Reaction Scheme

The following diagram illustrates the molecular transformation from precursors to the final azo dye.

ReactionScheme EAA Ethyl Acetoacetate (C6H10O3) Inter Intermediate: 1-Cyclohexyl-3-methyl- 5-pyrazolone EAA->Inter Reflux (EtOH) - EtOH, - H2O CHH Cyclohexylhydrazine (C6H14N2) CHH->Inter Dye Final Azo Dye (4-Arylazo-1-cyclohexyl- 3-methyl-5-pyrazolone) Inter->Dye Coupling (pH 8-9) Amine Aromatic Amine (Ar-NH2) Diaz Diazonium Salt (Ar-N2+ Cl-) Amine->Diaz NaNO2 / HCl 0-5°C Diaz->Dye

Figure 1: Synthesis pathway of 1-cyclohexyl-3-methyl-5-pyrazolone azo dyes.

Experimental Process Flow

This flowchart details the critical decision points and operational steps.

ProcessFlow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling start Start Synthesis mix Mix EAA + Cyclohexylhydrazine in Ethanol start->mix reflux Reflux 4-6 Hours mix->reflux tlc Check TLC (Complete?) reflux->tlc tlc->reflux No cryst Crystallize & Isolate Pyrazolone Intermediate tlc->cryst Yes alkaline Dissolve Intermediate in Na2CO3 (pH 8-9) cryst->alkaline diaz Prepare Diazonium Salt (0-5°C) combine Dropwise Addition Maintain T < 5°C diaz->combine alkaline->combine precip Acidify & Filter Precipitate combine->precip end Final Characterization (NMR, IR, UV-Vis) precip->end Recrystallize

Figure 2: Step-by-step experimental workflow for high-purity dye synthesis.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[7]

FTIR Spectroscopy
Functional GroupFrequency (

)
Interpretation
-OH (Broad) 3400–3200Indicates hydrazone tautomer (H-bonded).
C=O (Amide) 1650–1680Carbonyl of the pyrazolone ring.
N=N (Azo) 1550–1580Diagnostic band for azo linkage (often weak).
C-H (Alicyclic) 2850–2930Strong stretch from cyclohexyl ring (Distinct from phenyl).
NMR Spectroscopy (DMSO- )
  • Cyclohexyl Protons: Multiplet at

    
     1.2–1.9 ppm (10H) and a multiplet at 
    
    
    
    4.0–4.2 ppm (1H, N-CH).
  • Methyl Group: Singlet at

    
     2.1–2.3 ppm (3H).[8]
    
  • Aromatic Protons: Multiplets in the

    
     7.0–8.5 ppm range (depending on the amine used).
    
  • Hydrazone NH: A broad singlet often observed downfield (

    
     12.0–14.0 ppm), confirming the hydrazone tautomer in polar solvents [1].
    
UV-Vis Absorption
  • 
    :  Typically 400–480 nm (Yellow to Orange).
    
  • Solvatochromism: These dyes exhibit positive solvatochromism.[2] In non-polar solvents, the azo form is favored; in polar solvents (DMF, DMSO), the hydrazone form stabilizes, often causing a bathochromic (red) shift [2].

Applications & Properties

Biological Activity

The cyclohexyl-pyrazolone scaffold is a pharmacophore of interest in drug development. Unlike planar aromatic dyes, the cyclohexyl group increases membrane permeability.

  • Antimicrobial: Azo derivatives of pyrazolones have shown efficacy against S. aureus and E. coli by inhibiting DNA gyrase [3].

  • Antioxidant: The pyrazolone moiety can act as a radical scavenger, similar to the drug Edaravone.

Textile Dyeing[4]
  • Substrate: Polyester and Nylon.

  • Fastness: The hydrophobic cyclohexyl group improves wash fastness on polyester by increasing the dye-fiber hydrophobic interaction.

  • Light Fastness: Generally moderate (4–5 on Blue Wool Scale); improved by electron-withdrawing groups (e.g.,

    
    ) on the diazo component [4].
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Intermediate Incomplete condensation.Ensure anhydrous conditions during reflux; extend reflux time.
Oily Product (Intermediate) Impurities preventing crystallization.Triturate with cold diethyl ether or hexane. Scratch glass surface.
Dye Precipitation Fails pH too high (soluble salt form).Acidify carefully with acetic acid to pH 5–6.
Decomposition of Diazonium Temperature > 5°C.Maintain ice bath strictly. Add urea to remove excess nitrous acid.

References

  • Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research.[7]

  • Karci, F., et al. (2014). Synthesis and solvatochromic properties of some novel heterocyclic disazo dyes. Spectrochimica Acta Part A.

  • Azim, F., et al. (2021).[9] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

  • Rizk, H. F., et al. (2018). Synthesis and spectral characterization of novel azomethine disperse dyes derived from pyrazolone moiety. Journal of Chemistry.

  • Cheung, G. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes. Materials.

Sources

Lanthanide complexation methods with pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Complexation of Lanthanides with Pyrazolone Derivatives

Abstract

This guide details the synthesis, stabilization, and characterization of Lanthanide(III) complexes utilizing 4-acyl-5-pyrazolone derivatives. Unlike standard


-diketonates, pyrazolone ligands offer superior chemical stability and tunable "antenna" effects for sensitizing Lanthanide luminescence (Eu

, Tb

). This protocol addresses the critical challenge of water quenching by introducing synergistic neutral donors (e.g., 1,10-phenanthroline) to saturate the coordination sphere, significantly enhancing quantum yield (

) and lipophilicity for bio-assay and extraction applications.

Introduction: The Antenna Effect & Coordination Strategy

Direct excitation of Lanthanide ions is inefficient due to the forbidden nature of


 transitions (

). To overcome this, pyrazolone ligands act as "antennae," absorbing UV light and transferring energy via intersystem crossing (ISC) to the resonance level of the Ln

ion.

Critical Mechanism:

  • Ligand Excitation: Ligand absorbs UV (

    
    ).
    
  • Intersystem Crossing: Energy moves to the Ligand Triplet State (

    
    ).
    
  • Energy Transfer (ET): Energy flows from Ligand

    
     to Ln
    
    
    
    excited state (
    
    
    for Eu
    
    
    ).
  • Emission: Ln

    
     relaxes to ground state (
    
    
    
    ), emitting sharp, characteristic light.

The "Quenching" Problem: Lanthanides prefer high coordination numbers (CN=8 or 9). If the ligand does not fill all sites, solvent water molecules coordinate. The O-H oscillators in water deactivate the Ln


 excited state via non-radiative decay.
  • Solution: Use a synergistic agent (Lewis base) to displace water.

AntennaMechanism cluster_ligand Pyrazolone Ligand cluster_ln Lanthanide Ion (Ln3+) S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 UV Abs T1 Triplet State (T1) S1->T1 ISC Ln_Exc Ln Excited State (e.g., 5D0) T1->Ln_Exc Energy Transfer (Dexter/Förster) Ln_Gnd Ln Ground State (e.g., 7F2) Ln_Exc->Ln_Gnd Luminescence (Emission) Water H2O Molecules (Quenchers) Water->Ln_Exc Non-Radiative Decay

Figure 1: The Antenna Effect mechanism showing the critical energy transfer pathway and the quenching role of water, which must be mitigated by synergistic coordination.

Ligand Selection & Preparation

The most effective ligands for this application are 4-acyl-5-pyrazolones . The 4-acyl position provides the necessary


-diketone-like chelation site, while the pyrazole ring enhances stability.

Target Ligand: 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP ).

  • Why HPMBP? The benzoyl group lowers the triplet energy level to optimally match Eu

    
     (
    
    
    
    ), minimizing back-energy transfer.
Synthesis of HPMBP (Brief Protocol)
  • Reagents: 1-phenyl-3-methyl-5-pyrazolone (PMP), Benzoyl chloride, Ca(OH)

    
    , 1,4-Dioxane.
    
  • Reaction: Dissolve PMP (10 mmol) and Ca(OH)

    
     (20 mmol) in Dioxane. Add Benzoyl chloride (10 mmol) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 1 hour. The Ca

    
     complex forms initially.
    
  • Hydrolysis: Pour into dilute HCl (2M) to decompose the Ca-complex and precipitate the free ligand HPMBP.

  • Purification: Recrystallize from Ethanol. Yields are typically >80%.

Protocol A: Synthesis of Luminescent Ternary Complexes

Target Complex:


Objective:  Create a highly luminescent, water-free complex for bio-labeling.
Reagents
  • Ln Salt: EuCl

    
     · 6H
    
    
    
    O (99.9%)
  • Ligand (L): HPMBP (Synthesized above)

  • Synergist (S): 1,10-Phenanthroline (phen)[1][2][3][4][5]

  • Solvent: Ethanol (Abs.), NaOH (1M aqueous)

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Target Ratio: 1 (Eu) : 3 (PMBP) : 1 (phen).

    • Example: 1.0 mmol EuCl

      
      , 3.0 mmol HPMBP, 1.0 mmol phen.
      
  • Ligand Deprotonation (Critical Step):

    • Dissolve 3.0 mmol HPMBP in 20 mL hot ethanol.

    • Add 3.0 mmol NaOH (aq) dropwise.

    • Observation: Solution turns clear/yellowish. The enol form is now deprotonated (

      
      ).
      
    • Why? Only the anionic species coordinates effectively to neutralize the Ln

      
       charge.
      
  • Synergist Addition:

    • Add 1.0 mmol 1,10-Phenanthroline (dissolved in 5 mL ethanol) to the ligand solution. Stir for 10 mins.

  • Complexation:

    • Add 1.0 mmol EuCl

      
       (in 5 mL water/ethanol) dropwise to the mixture under vigorous stirring.
      
    • Condition: Maintain temperature at 60°C.

    • Observation: A heavy precipitate (often white or pale yellow) forms immediately.

  • Digestion & Isolation:

    • Stir at 60°C for 2 hours to ensure thermodynamic equilibrium.

    • Cool to room temperature. Filter the precipitate.

    • Wash: 2x with cold Ethanol (removes unreacted ligand), 2x with Water (removes NaCl).

  • Drying:

    • Vacuum dry at 80°C for 6 hours.

SynthesisWorkflow Start Start: Reagent Prep Step1 Dissolve HPMBP (Ethanol) Start->Step1 Step2 Add NaOH (1 eq) Deprotonation Step1->Step2 Generate Enolate Step3 Add Phenanthroline (Synergist) Step2->Step3 Mix Ligands Step4 Add EuCl3 Solution Dropwise @ 60°C Step3->Step4 Step5 Precipitate Formation [Eu(PMBP)3(phen)] Step4->Step5 Coordination Step6 Filter & Wash (EtOH / H2O) Step5->Step6

Figure 2: Workflow for the synthesis of ternary Lanthanide-Pyrazolone complexes.

Protocol B: Synergistic Solvent Extraction

Application: Separation of Ln


 ions or purification from aqueous waste.
  • Aqueous Phase: 10 mM Ln(NO

    
    )
    
    
    
    in 0.1 M NaNO
    
    
    (buffer pH to 2.5 - 3.5).
  • Organic Phase: 20 mM HPMBP + 10 mM Phenanthroline in Chloroform or Toluene.

  • Extraction:

    • Mix equal volumes (1:1) of Aqueous and Organic phases.[3][4]

    • Shake mechanically for 30 minutes.

    • Centrifuge to separate phases.

  • Analysis: Measure Ln

    
     concentration in the aqueous phase using Arsenazo III assay or ICP-OES.
    
  • Result: The Synergistic Enhancement Factor (SEF) is calculated. The combination of HPMBP + Phen extracts Ln

    
     at a much lower pH than HPMBP alone.
    

Characterization & Validation

To ensure the protocol worked, verify the following parameters.

Table 1: Key Characterization Metrics
TechniqueParameterExpected OutcomeInterpretation
FT-IR C=O StretchShift from ~1640 cm

(Ligand) to ~1610 cm

(Complex)
Confirms carbonyl oxygen is coordinated to Ln.
FT-IR O-H StretchAbsence of broad band at 3400 cm

Confirms displacement of water (successful synergism).
UV-Vis AbsorptionRed-shift of ligand band (

)
Indicates perturbation of ligand orbitals by metal.
PL Spectroscopy EmissionSharp peaks @ 590nm (

) & 612nm (

)
Characteristic Eu

red emission.
PL Lifetime (

)
Decay Time

ms (Eu)
Short lifetime (<0.2 ms) indicates water quenching.
Self-Validation Check:
  • If Emission is Weak: Check the IR spectrum. If a broad O-H peak exists, the phenanthroline did not successfully displace water. Re-dry reagents or increase Phen equivalents.

  • If Precipitate is Gummy: The deprotonation was likely incomplete. Ensure pH is adjusted correctly (pH 6-7) before adding the metal salt.

References

  • Binnemans, K. (2015). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews. Link

  • Umetani, S., & Freiser, H. (1987). Synergistic Extraction of Lanthanides with Acylpyrazolones. Inorganic Chemistry. Link

  • Marchetti, F., et al. (2023). Syntheses and Characterization of Lanthanide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry. Link

  • Atanassova, M., et al. (2025).[3][6] Synergistic Solvent Extraction of Lanthanoids with 4-Acylpyrazolone and Bidentate Nitrogen Bases. Molecules. Link

  • Li, H., et al. (2018). Sensitized luminescence from novel pyrazolone based β-diketonate complexes of Eu. Bulletin of Pure and Applied Sciences. Link

Sources

Technical Application Note: C-4 Functionalization Strategies for N-Cyclohexyl-Pyrazolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of the C-4 position in 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one , a versatile scaffold analogous to Edaravone but with distinct lipophilic properties due to the cyclohexyl moiety.

Introduction: The "Active Methylene" Hub

The molecule 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (hereafter referred to as CMP-3 ) belongs to the class of 2-pyrazolin-5-ones (or 3-ones depending on tautomer). Its pharmacological value lies in its structural similarity to Edaravone (a radical scavenger), but the N-cyclohexyl group imparts higher lipophilicity (LogP ~1.6–2.0), potentially enhancing blood-brain barrier (BBB) permeability.

The C-4 position (the methylene group between the carbonyl and the imine/enamine functionality) is the "chemical engine" of this scaffold. It is highly acidic (pKa ~7–10) due to the electron-withdrawing nature of the adjacent carbonyl and the resonance stabilization of the resulting anion (enolate). This acidity makes C-4 an exceptional nucleophile for electrophilic substitution, allowing for rapid generation of structural diversity.

Tautomeric Considerations

Researchers must recognize that CMP-3 exists in dynamic equilibrium between three forms:

  • CH-form: 2,4-dihydro-pyrazol-3-one (The reactive species for C-4 functionalization).

  • OH-form: 3-hydroxy-pyrazole (Aromatic, stable).

  • NH-form: 4,5-dihydro-pyrazol-3-one.

Note: In polar protic solvents (MeOH, EtOH), the OH-form often predominates, but basic catalysts readily access the reactive enolate derived from the CH-form.

Reaction Landscape & Mechanism

The functionalization of C-4 is driven by the formation of a pyrazolone enolate. The following diagram maps the primary synthetic pathways available for CMP-3.

ReactionLandscape Start 2-Cyclohexyl-5-methyl- 2,4-dihydro-pyrazol-3-one (CMP-3) Enolate Pyrazolone Enolate (Reactive Intermediate) Start->Enolate Base (Et3N/Piperidine) Prod1 4-Arylidene Derivatives (Schiff Bases/Enones) Enolate->Prod1 + Aldehyde (Knoevenagel) Prod3 4-Aminomethyl Derivatives (Mannich Bases) Enolate->Prod3 + HCHO + 2° Amine (Mannich) Prod4 4-Halo Derivatives (Intermediates) Enolate->Prod4 + NBS/Br2 Prod2 Bis-Pyrazolones (Michael Adducts) Prod1->Prod2 + CMP-3 (Michael Addition)

Figure 1: Strategic reaction map for C-4 functionalization. The pathway from Arylidene to Bis-pyrazolone is concentration and time-dependent.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of 4-Arylidene Derivatives)

This is the most reliable method to functionalize C-4, creating a conjugated enone system often associated with antimicrobial and antioxidant activity.

Mechanism: Base-catalyzed deprotonation of C-4 followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Materials:

  • Substrate: CMP-3 (1.0 equiv)

  • Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0–1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Sodium Acetate (anhydrous)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of CMP-3 in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the aromatic aldehyde.

  • Catalysis: Add 2–3 drops of piperidine. (Alternatively, use fused sodium acetate for acid-sensitive aldehydes).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product usually appears as a highly colored (yellow/orange/red) spot due to extended conjugation.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The 4-arylidene derivative typically precipitates as a colored solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75–90% Characterization:

  • 1H NMR: Disappearance of the C-4 methylene singlet (approx. δ 3.0–3.5 ppm). Appearance of a vinylic proton (=CH-Ar) singlet around δ 7.0–8.5 ppm.

Protocol B: Tandem Knoevenagel-Michael Addition (Synthesis of Bis-Pyrazolones)

Bis-pyrazolones are emerging as potent ligands and ion sensors. This protocol forces the addition of a second CMP-3 molecule to the arylidene intermediate.

Materials:

  • Substrate: CMP-3 (2.0 equiv)

  • Reagent: Aromatic Aldehyde (1.0 equiv)

  • Catalyst: Sodium Acetate or Piperidine

  • Solvent: Ethanol/Water (1:1) or Glacial Acetic Acid[1]

Step-by-Step Procedure:

  • Mixing: Combine 2.0 mmol of CMP-3 and 1.0 mmol of aldehyde in 15 mL of Ethanol/Water (1:1).

  • Reflux: Heat to reflux for 6–12 hours. The presence of water and excess pyrazolone favors the Michael addition of the second pyrazolone unit onto the Knoevenagel intermediate.

  • Isolation: The product (4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)) is often less soluble and will precipitate upon cooling or partial solvent evaporation.

  • Purification: Recrystallize from Dioxane/Ethanol.

Protocol C: Mannich Reaction (Aminomethylation)

This reaction introduces a basic amine handle at C-4, which can improve water solubility (as a salt) or serve as a prodrug linker.

Materials:

  • Substrate: CMP-3 (1.0 equiv)

  • Reagent: Formaldehyde (37% aq. solution) (1.2 equiv)

  • Reagent: Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.0 equiv)

  • Solvent: Ethanol[2]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of CMP-3 in 5 mL Ethanol.

  • Amine Addition: Add 1.0 mmol of the secondary amine.

  • Formaldehyde Addition: Dropwise add the formaldehyde solution.

  • Stirring: Stir at room temperature for 4–24 hours. Mild heating (40°C) may accelerate the reaction.

  • Workup: Evaporate solvent. If an oil forms, trituruate with diethyl ether to induce crystallization.

Analytical Data Summary (Reference Values)

FunctionalizationKey IR Signal (cm⁻¹)Key 1H NMR Signal (ppm)Structural Insight
Unsubstituted (CMP-3) 1680 (C=O), 3100-3400 (NH/OH)δ 3.2 (s, 2H, C4-H)Active methylene intact
4-Arylidene (Knoevenagel) 1660 (C=O shifted), 1610 (C=N)δ 7.2–7.8 (s, 1H, =CH)Loss of C4-H2; Conjugated system
Bis-Pyrazolone 1600-1640 (Broad OH/CO)δ 4.5–5.0 (s, 1H, Ar-CH)Methine bridge proton; No alkene H
4-Bromo 1700 (C=O, sharp)Loss of C4-H (or 1H remaining)Halogen shift effect

Critical Troubleshooting

  • Problem: Reaction yields only the Knoevenagel product when Bis-pyrazolone is desired.

    • Solution: Increase the ratio of CMP-3 to aldehyde to >2.2:1. Switch solvent to Glacial Acetic Acid to promote the Michael addition step.

  • Problem: Product is an oil/gum.

    • Solution: Pyrazolone derivatives can be sticky. Trituration with cold diethyl ether or hexane is often required to induce solidification.

  • Problem: N-Alkylation vs C-Alkylation.

    • Insight: Under neutral/weakly basic conditions (Piperidine), C-alkylation at C-4 is dominant due to the softness of the enolate carbon. Strong bases (NaH) might promote N-alkylation if the N1 position is unsubstituted.

References

  • Synthesis and Characterization of 4-(4-Arylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. Source: International Journal of Pharmacy and Biological Sciences. Relevance: Provides the foundational protocol for Knoevenagel condensation on the 5-methyl-pyrazolone scaffold. 3

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition. Source: National Institutes of Health (NIH) / PMC. Relevance: Details the mechanism for bis-pyrazolone formation and its application in bioconjugation. 4

  • Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. Source: ResearchGate. Relevance: Confirms the reactivity of the 3-methyl-5-pyrazolone core (Edaravone analog) which is chemically equivalent to the CMP-3 core regarding C-4 reactivity. 5

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Source: NIH / PMC. Relevance: Provides crystallographic data and structural confirmation for cyclohexyl-substituted pyrazolones. 6[7][8][9]

  • Mannich bases in medicinal chemistry and drug design. Source: NIH / PMC. Relevance: Validates the use of Mannich reactions for functionalizing active hydrogen positions in heterocycles. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Chemical Behavior

Before attempting purification, it is critical to understand that 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (often referred to as 1-cyclohexyl-3-methyl-5-pyrazolone) is a "chameleon" molecule. It exhibits desmotropy (dynamic tautomerism), existing in equilibrium between three forms: CH-keto, OH-enol, and NH-keto forms.

  • Implication for Purification: The solubility and chromatographic behavior change depending on pH and solvent polarity.

  • Implication for Analysis: You may see split peaks in HPLC or broad signals in NMR if the exchange rate is slow on the NMR time scale.

Troubleshooting Module: Crystallization (Bulk Purification)

User Issue: "My product is oiling out instead of crystallizing," or "The crystals are retaining a yellow/orange color."

Root Cause Analysis
  • Oiling Out: The cyclohexyl group increases lipophilicity and disrupts crystal packing compared to its phenyl analog (Edaravone). Rapid cooling traps impurities that lower the melting point, resulting in an oil.

  • Coloration: Pyrazolones are prone to air-oxidation at the C-4 position, forming bis-pyrazolones (often red/orange) or azo-coupling contaminants.

Protocol: The "Dual-Solvent" Recrystallization System

This method uses a solvent/anti-solvent approach to force controlled nucleation.

ParameterSpecificationReasoning
Primary Solvent Ethanol (Absolute) or MethanolSolubilizes the pyrazolone and polar impurities.
Anti-Solvent Water (Acidified to pH 5-6)Reduces solubility of the hydrophobic cyclohexyl moiety; slight acidity suppresses ionization.
Ratio 1:1 to 1:2 (v/v)Optimized for yield vs. purity.
Additives Activated Charcoal (5% w/w)Adsorbs colored oxidation byproducts.
Step-by-Step Workflow
  • Dissolution: Suspend crude material in minimal boiling Ethanol (approx. 3-5 mL per gram).

  • Charcoal Treatment: If colored, add activated charcoal. Reflux for 10 minutes. Filter hot through Celite to remove charcoal.

  • Nucleation Point: While keeping the filtrate hot (approx. 60°C), slowly add warm water dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough hot Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed for 2-4 hours. Do not use an ice bath yet.

  • Final Crystallization: Once crystals form, move to 4°C (fridge) for complete precipitation.

  • Wash: Filter and wash with cold 20% EtOH/Water.

Visual Guide: Crystallization Decision Tree

Recrystallization_Logic Start Crude Product State Color Is it Colored (Yellow/Orange)? Start->Color Oil Did it Oil Out? Color->Oil No Charcoal Perform Charcoal Treatment (Reflux) Color->Charcoal Yes Seed Re-heat & Add Seed Crystal Oil->Seed Yes SlowCool Slow Cooling (1°C/min) Oil->SlowCool No Charcoal->Oil Seed->SlowCool Success Pure White Crystals SlowCool->Success

Figure 1: Decision logic for handling common crystallization failures in pyrazolone purification.

Troubleshooting Module: Specific Impurity Removal

User Issue: "I have residual hydrazine starting material" or "I cannot remove the bis-pyrazolone dimer."

Impurity 1: Cyclohexylhydrazine (Starting Material)

This is a toxic, basic amine. It often co-precipitates if the pH is too high.

  • Solution: Acidic Wash.

    • Dissolve the crude pyrazolone in Ethyl Acetate.

    • Wash 2x with 1M HCl.

    • Mechanism:[1][][3] The hydrazine is protonated (

      
      ) and moves to the aqueous layer. The pyrazolone (weakly acidic/amphoteric) remains in the organic layer or precipitates (if solubility is low).
      
    • Warning: Do not use strong base (NaOH) for extraction, as pyrazolones form water-soluble sodium salts.

Impurity 2: Bis-pyrazolone (Oxidation Dimer)

This impurity is much less soluble in polar solvents than the monomer.

  • Solution: Trituration.

    • Suspend the solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Sonicate for 15 minutes.

    • Filter.[4][5][6][7]

    • Mechanism:[1][][3] The monomer dissolves; the dimer (often having high crystal lattice energy) remains solid and is filtered off.

Troubleshooting Module: Analytical Chromatography (HPLC)

User Issue: "I see split peaks or excessive tailing in my chromatogram."

The Tautomer Problem

In standard neutral solvents, the keto and enol forms may interconvert on a timescale similar to the retention time, causing peak broadening or splitting.

Recommended HPLC Conditions

To stabilize the molecule into a single form (usually the protonated or neutral keto form), you must control the pH.[8]

ParameterRecommendation
Column C18 (End-capped) or Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 mins
Wavelength 245 nm (Characteristic pyrazolone absorption)
  • Why Acid? Acidic pH suppresses the ionization of the enolic -OH, forcing the equilibrium towards the neutral forms and sharpening the peak.

Visual Guide: Impurity Fate Mapping

Impurity_Fate Crude Crude Mixture (Pyrazolone + Impurities) AcidWash 1M HCl Wash Crude->AcidWash OrgLayer Organic Layer (Ethyl Acetate) AcidWash->OrgLayer Retains Product AqLayer Aqueous Layer AcidWash->AqLayer Extracts Bases Dimer Bis-pyrazolone (Precipitate) OrgLayer->Dimer Trace Product Target Pyrazolone OrgLayer->Product Hydrazine Cyclohexylhydrazine (Protonated) AqLayer->Hydrazine

Figure 2: Fate mapping of common contaminants during acid-base workup.

Frequently Asked Questions (FAQs)

Q1: Can I use normal phase silica chromatography?

  • A: Yes, but pyrazolones streak badly on silica due to interaction with acidic silanols. You must add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1) to neutralize the silica surface.

Q2: How do I store the purified compound?

  • A: Store under inert gas (Argon/Nitrogen) at -20°C. The C-4 position is highly reactive; exposure to air and light will slowly convert your white powder back into a yellow bis-pyrazolone.

Q3: The melting point is lower than reported. Is it impure?

  • A: Not necessarily. Check for solvent inclusion (solvates) using NMR. Cyclohexyl derivatives often trap ethanol in the lattice. Dry under high vacuum at 50°C for 12 hours.

References

  • Tautomerism in Pyrazolones: El-Behairy, M. F., et al. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines. Journal of Liquid Chromatography & Related Technologies. Link

  • Edaravone Analog Synthesis: Organic Chemistry Portal. Synthesis of Pyrazoles and Pyrazolones. Link

  • Purification Methodologies: SIELC Technologies. Separation of Pyrazolone Tautomers on HPLC. Link

  • General Pyrazolone Chemistry: Knorr, L. (1883). Über die Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 1-substituted-3-methyl-5-pyrazolones).
  • Impurity Profiles: Daicel Pharma Standards. Edaravone Impurities and Synthesis. Link

Sources

Technical Support Center: Stabilizing 2,4-Dihydro-Pyrazol-3-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support center for 2,4-dihydro-pyrazol-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. Pyrazolone derivatives, including well-known molecules like Edaravone, are valued for their diverse biological activities, particularly as antioxidants.[1][2][3] However, their inherent reactivity also makes them susceptible to oxidative degradation, which can compromise experimental results and product stability.

This document provides in-depth, field-proven insights into the mechanisms of pyrazolone oxidation and offers practical, step-by-step guidance to prevent it. We will move from understanding the fundamental chemistry of degradation to actionable troubleshooting protocols.

Understanding the Core Problem: The Oxidation Pathway

The primary challenge in handling 2,4-dihydro-pyrazol-3-one derivatives is their propensity for oxidation. This process is not random; it follows a predictable chemical pathway that, once understood, can be effectively mitigated.

The key to this instability lies in the compound's ability to exist in equilibrium with its anionic form, particularly in aqueous or protic solvents.[4] This anion is the species that readily donates an electron, typically to molecular oxygen, initiating a free radical chain reaction. This process leads to the formation of various degradation products, including dimers, trimers, and other oxidized species, often accompanied by a visible color change or precipitation.[4][5][6]

The renowned free-radical scavenger, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), serves as an excellent case study. Its therapeutic action is based on its ability to scavenge free radicals, but this same reactivity makes its aqueous solutions highly unstable.[4][5] The electron donation from the edaravone anion is the critical first step in its degradation cascade.[7]

The following mechanism illustrates this fundamental degradation pathway.

cluster_0 Oxidation Mechanism of Pyrazolone Derivatives Pyrazolone Pyrazolone (Keto/Enol Tautomer) Anion Pyrazolone Anion (Active Species) Pyrazolone->Anion Deprotonation (e.g., in water, pH > pKa) Radical Pyrazolone Radical Anion->Radical Electron Donation (to O₂ or other radicals) Degradation Oxidative Degradation Products (e.g., Dimers, Trimers) Radical->Degradation Further Reactions cluster_1 Troubleshooting Workflow for Pyrazolone Degradation Start Observation: Color Change / New HPLC Peaks CheckO2 Is the solution exposed to air? Start->CheckO2 CheckpH Is the solution pH neutral or basic? CheckO2->CheckpH No Sol_Inert Action: Degas solvent & store under N₂ or Ar CheckO2->Sol_Inert Yes CheckLight Is the solution exposed to light? CheckpH->CheckLight No Sol_pH Action: Adjust pH to acidic range (e.g., 3.0-4.5) CheckpH->Sol_pH Yes CheckTemp Is the solution stored at elevated temp? CheckLight->CheckTemp No Sol_Light Action: Store in amber vials or protect from light CheckLight->Sol_Light Yes Sol_Temp Action: Store at reduced temperature (4°C or -20°C) CheckTemp->Sol_Temp Yes Stable Stable Compound CheckTemp->Stable No Sol_Inert->CheckpH Sol_pH->CheckLight Sol_Light->CheckTemp Sol_Temp->Stable

Sources

Technical Support Center: Cyclohexyl-Substituted Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CYC-402 Subject: Overcoming Steric Hindrance in N-Cyclohexyl Pyrazolone Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am attempting to synthesize 1-cyclohexyl-3-methyl-5-pyrazolone via Knorr condensation of ethyl acetoacetate and cyclohexylhydrazine. The reaction is sluggish (20% yield after 24h reflux in EtOH), and I am seeing multiple spots on TLC. NMR is messy. How do I drive this to completion and ensure the correct isomer?"

Root Cause Analysis: The "Chair" Blockade

The core issue is steric impedance caused by the cyclohexyl group. Unlike a phenyl ring (planar,


), the cyclohexyl group exists predominantly in a chair conformation  (

). This creates a significant "cone of exclusion" around the nucleophilic nitrogen, hindering the initial attack on the

-keto ester and, more critically, the subsequent ring-closing step.

Standard protocols (Ethanol/Reflux) often fail because the thermal energy is insufficient to overcome the activation barrier imposed by this steric bulk.

Module 1: Kinetic Troubleshooting (The "Nuclear" Option)

Problem: Reaction is stuck or low yielding. Diagnosis: The activation energy (


) for the nucleophilic attack of the sterically hindered hydrazine is too high for standard thermal reflux.
Protocol A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation is superior to thermal reflux for this specific transformation because it provides direct dielectric heating, often overcoming the steric barrier of the cyclohexyl group.

Step-by-Step Workflow:

  • Stoichiometry: Mix Ethyl Acetoacetate (1.0 eq) and Cyclohexylhydrazine (1.1 eq).

  • Solvent: Use Glacial Acetic Acid (0.5 mL per mmol).

    • Why? Acetic acid acts as both solvent and acid catalyst, activating the ketone carbonyl.

  • Irradiation: Seal in a microwave vial.

    • Settings: 120°C, High Stirring, Power Max 150W (Dynamic).

    • Time: 10–20 minutes.

  • Workup: Pour hot mixture into crushed ice. The pyrazolone should precipitate as a solid.

Validation:

  • Success Indicator: Disappearance of the hydrazine spot on TLC.

  • Yield Expectation: >85% (compared to ~20-40% thermal).

Technical Note: If using a hydrochloride salt of hydrazine, you must add 1.0 eq of Sodium Acetate to buffer the solution and release the free base hydrazine in situ.

Module 2: Regioselectivity & Solvent Engineering

Problem: "I see multiple spots on TLC." Diagnosis: You are likely observing regiochemical isomers (N-alkylation vs O-alkylation) or incomplete cyclization intermediates.

In sterically hindered systems, the "wrong" nitrogen (the less hindered one) may attack first, or the reaction may stop at the hydrazone stage.

Protocol B: The Fluorinated Solvent Switch

If Microwave is unavailable, or if regioselectivity is poor, switch the solvent from Ethanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     value). It activates the carbonyl of the 
    
    
    
    -keto ester via H-bonding without nucleophilic competition, effectively "pulling" the hindered hydrazine into the reaction.
  • Result: This often forces the reaction toward the thermodynamic product (the pyrazolone) and suppresses side reactions.

ParameterEthanol (Standard)HFIP (High Performance)
Boiling Point 78°C58°C (Reflux is gentler but activation is higher)
H-Bond Donor (

)
0.831.96 (Super-activator)
Dielectric Constant 24.516.7
Typical Yield (Hindered) 20-40%80-95%
Module 3: The Tautomer Trap (NMR Troubleshooting)

Problem: "My NMR looks messy/wrong. I don't see the CH2 peak at 3.4 ppm." Diagnosis: Pyrazolones exist in a tautomeric equilibrium (CH-form


 OH-form 

NH-form).[1]
  • The Trap: The cyclohexyl group forces the molecule into specific conformations that may favor the OH-tautomer (enol) or NH-tautomer over the expected CH-form (keto).

  • Observation: In

    
    , you might see the CH-form.[2][3] In 
    
    
    
    , the equilibrium shifts heavily to the OH/NH forms due to hydrogen bonding with the solvent.

Diagnostic Step: Run the NMR in


  first. If peaks are broad, the tautomers are exchanging at an intermediate rate.
  • Fix: Add a drop of

    
     (Deuterated Trifluoroacetic acid) to the NMR tube. This protonates the system, collapsing the tautomers into a single cationic species and sharpening the peaks.
    
Visual Troubleshooting Guide

Pyrazolone_Troubleshooting Start Start: Low Yield / Messy TLC Check_Sterics Is the Hydrazine Bulky? (e.g., Cyclohexyl, t-Butyl) Start->Check_Sterics Method_Check Current Method? Check_Sterics->Method_Check Thermal Thermal Reflux (EtOH) Method_Check->Thermal Yes MW Microwave Irradiation Method_Check->MW No Action_MW SWITCH TO MICROWAVE Solvent: AcOH Temp: 120°C Thermal->Action_MW Yield < 50% Result_Check Is Regioselectivity Poor? MW->Result_Check Action_MW->Result_Check Solvent_Switch SWITCH SOLVENT Use HFIP or TFE (H-Bond Activation) Result_Check->Solvent_Switch Yes (Multiple Spots) NMR_Check NMR Messy? Result_Check->NMR_Check No (Clean Spot) Solvent_Switch->NMR_Check Tautomer_Fix TAUTOMER ISSUE Run in CDCl3 + drop of TFA-d NMR_Check->Tautomer_Fix Broad Peaks Success Pure Product Isolated NMR_Check->Success Sharp Peaks Tautomer_Fix->Success

Caption: Decision matrix for optimizing sterically hindered pyrazolone synthesis.

FAQ: Rapid Response

Q: Can I use water as a solvent? A: Yes, for "On-Water" synthesis. However, for cyclohexyl hydrazine, the solubility is poor. If you use water, you must use vigorous stirring and likely a surfactant or microwave heating to ensure the hydrophobic cyclohexyl group interacts with the keto-ester [1].

Q: Why is the melting point of my product lower than the literature value? A: This is often due to trapped solvent in the crystal lattice (solvatomorphism), which is common with pyrazolones, or the presence of a minor tautomer. Dry the sample under high vacuum at 60°C for 12 hours before melting point analysis [2].

Q: The reaction turns black/tarry. Why? A: Oxidation of the hydrazine. Cyclohexylhydrazine is sensitive to air oxidation at high temperatures. Ensure you are running the reaction under an inert atmosphere (


 or Ar), especially if using thermal reflux conditions.
References
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Source: SciELO / J. Braz. Chem. Soc.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry / CONICET

  • Tautomerism of 1-substituted-5-pyrazolones solvent effects. Source: Bulgarian Academy of Sciences

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Source: NIH / PMC

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclohexyl Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic compounds, pyrazolones hold a significant place due to their diverse pharmacological activities.[1][2] When a cyclohexyl moiety is incorporated into the pyrazolone scaffold, the resulting derivatives present unique physicochemical properties and, consequently, distinct fragmentation behaviors under mass spectrometric analysis. This guide provides an in-depth comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of cyclohexyl pyrazolones, offering insights into the influence of the cyclohexyl group's position on the fragmentation pathways.

The Influence of the Cyclohexyl Moiety: A Tale of Two Isomers

The fragmentation of pyrazolone-containing structures is fundamentally dictated by the stability of the pyrazolone ring and the nature of its substituents. Common fragmentation pathways for pyrazole derivatives include the expulsion of HCN and the loss of N₂ from the molecular ion or its fragments.[2][3][4] However, the introduction of a cyclohexyl group provides alternative and often competing fragmentation routes. The position of this bulky aliphatic substituent, whether on a nitrogen atom or a carbon atom of the pyrazolone ring, significantly directs the fragmentation cascade.

To illustrate these differences, we will compare the hypothetical fragmentation patterns of two isomeric structures: 1-Cyclohexyl-3-methyl-5-pyrazolone (I) and 4-Cyclohexyl-3-methyl-1-phenyl-5-pyrazolone (II) .

Case Study 1: 1-Cyclohexyl-3-methyl-5-pyrazolone (I)

In this isomer, the cyclohexyl group is attached to the N1 position of the pyrazolone ring. The primary fragmentation pathways are expected to involve the cyclohexyl moiety, driven by the formation of stable radical cations and neutral losses.

A key fragmentation route for cyclohexyl-substituted compounds involves the loss of the alkyl chain.[5] For 1-cyclohexyl-3-methyl-5-pyrazolone, a prominent fragmentation pathway would be the cleavage of the C-N bond connecting the cyclohexyl ring to the pyrazolone core. This can proceed through several mechanisms, including the loss of a cyclohexyl radical or the elimination of cyclohexene.

Key Fragmentation Pathways for 1-Cyclohexyl-3-methyl-5-pyrazolone (I):

  • Loss of Cyclohexyl Radical ([M - C₆H₁₁]⁺): Alpha-cleavage at the N-cyclohexyl bond can lead to the loss of a cyclohexyl radical (83 u), resulting in a stable pyrazolone cation.

  • Loss of Cyclohexene ([M - C₆H₁₀]⁺): A rearrangement reaction can lead to the elimination of a neutral cyclohexene molecule (82 u), a common fragmentation for N-alkyl heterocycles.

  • Retro-Diels-Alder (RDA) Fragmentation of the Cyclohexyl Ring: While less common for saturated rings, strain can induce ring-opening followed by fragmentation. A more prominent RDA reaction would occur if the cyclohexyl ring were unsaturated (cyclohexenyl).[6][7][8] For the saturated ring, fragmentation is more likely to proceed through sequential loss of ethylene (C₂H₄).[9]

  • Pyrazolone Ring Fragmentation: Subsequent fragmentation of the pyrazolone ring can occur, leading to the characteristic loss of CO, N₂, and HCN.[3][10]

1-Cyclohexyl-3-methyl-5-pyrazolone Fragmentation M [M]⁺˙ 1-Cyclohexyl-3-methyl-5-pyrazolone F1 [M - C₆H₁₁]⁺ Pyrazolone Cation M->F1 - C₆H₁₁˙ F2 [M - C₆H₁₀]⁺˙ Pyrazolone Radical Cation M->F2 - C₆H₁₀ F3 [C₆H₁₁]⁺ Cyclohexyl Cation M->F3 Charge retention on cyclohexyl F4 Further Pyrazolone Ring Fragments F1->F4 - CO, -N₂, etc. 4-Cyclohexyl-3-methyl-1-phenyl-5-pyrazolone Fragmentation M [M]⁺˙ 4-Cyclohexyl-3-methyl-1-phenyl-5-pyrazolone F1 [M - C₆H₁₁]⁺ 4-Substituted Pyrazolone Cation M->F1 - C₆H₁₁˙ F2 [M - C₂H₄]⁺˙ Loss of ethylene from cyclohexyl M->F2 - C₂H₄ F3 [M - C₆H₅]⁺ Loss of Phenyl Radical M->F3 - C₆H₅˙ F4 Further Pyrazolone and Cyclohexyl Fragments F1->F4 - CO, etc.

Caption: Proposed fragmentation of 4-Cyclohexyl-3-methyl-1-phenyl-5-pyrazolone.

Comparative Summary of Fragmentation Patterns

The following table summarizes the expected key fragment ions for the two isomeric cyclohexyl pyrazolones, highlighting the diagnostic differences in their mass spectra.

Fragment IonProposed StructureExpected Relative Abundance in I Expected Relative Abundance in II Rationale
[M - C₆H₁₁]⁺ Pyrazolone cationHighModerateFacile loss of the cyclohexyl radical from the nitrogen in I is highly favorable. Cleavage from the carbon in II is also expected but may be less dominant.
[M - C₆H₁₀]⁺˙ Pyrazolone radical cationModerateLowRearrangement leading to the loss of cyclohexene is more common for N-alkyl compounds.
[C₆H₁₁]⁺ Cyclohexyl cationModerateHighCharge retention on the bulky cyclohexyl group is more probable when it is a substituent on the carbon backbone.
[M - C₂H₄]⁺˙ Loss of ethyleneModerateHighFragmentation of the cyclohexyl ring itself is a more prominent pathway when it is a C-substituent. [9]
[M - C₆H₅]⁺ Loss of phenyl radicalN/AModerateSpecific to the N-phenyl substituted isomer II .

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS) of Cyclohexyl Pyrazolones

This protocol outlines a general procedure for the analysis of cyclohexyl pyrazolone derivatives using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation: 1.1. Dissolve the cyclohexyl pyrazolone sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. 1.2. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters: 2.1. Gas Chromatograph (GC):

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 10 minutes. 2.2. Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 500.
  • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis: 3.1. Inject 1 µL of the prepared sample into the GC-MS system. 3.2. Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. 3.3. Identify the molecular ion peak and major fragment ions. 3.4. Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms of pyrazolones and cyclohexyl compounds. [3][4]

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of cyclohexyl pyrazolones is a complex process governed by the interplay between the fragmentation of the pyrazolone core and the attached cyclohexyl substituent. The position of the cyclohexyl group is a critical determinant of the major fragmentation pathways. N-cyclohexyl pyrazolones are expected to readily lose the cyclohexyl moiety as a radical or a neutral molecule, while C-cyclohexyl pyrazolones are more prone to fragmentation within the cyclohexyl ring itself. Understanding these distinct patterns is invaluable for the structural characterization of novel pyrazolone-based compounds in pharmaceutical and chemical research.

References

  • Retro-Diels Alder mechanism: Significance and symbolism. (2025, February 20). Wisdomlib. [Link]

  • Mass spectrometry: Retro diels alder fragmentation. (2020, April 18). YouTube. [Link]

  • Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. [Link]

  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis... Doc Brown's Chemistry. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • Video: Mass Spectrometry: Cycloalkane Fragmentation. (2024, December 5). JoVE. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Retro-Diels-Alder Reaction. Merck Index. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass Spectrometry. Pavia, Lampman, Kriz, Vyvyan. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. [Link]

  • The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]

Sources

X-ray crystallography of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one complexes

[1]

Comparative Analysis: Cyclohexyl (L-Cy) vs. Phenyl (L-Ph)

When analyzing your diffraction data, use the following comparative metrics. The substitution of the aromatic phenyl ring with the aliphatic cyclohexyl ring drastically changes the unit cell contents.

Table 1: Structural & Electronic Comparison
FeatureL-Ph (Phenyl Standard) L-Cy (Cyclohexyl Target) Crystallographic Implication
Electronic Effect Electron Withdrawing (Resonance)Electron Donating (Inductive)L-Cy often shows shorter M-O bond lengths due to increased basicity of the carbonyl oxygen.[1]
Steric Geometry Planar (

)
Chair Conformation (

)
L-Cy complexes rarely form planar sheets; expect larger Unit Cell Volume.[1]
Packing Forces

-

Stacking (Dominant)
Van der Waals / HydrophobicL-Cy typically crystallizes in lower symmetry space groups due to lack of stacking order.[1]
Solubility Moderate (Polar Solvents)High (Non-polar/Lipophilic)L-Cy requires slower evaporation rates in mixed solvents (EtOH/Hexane) for quality crystals.[1]

Experimental Protocols

To ensure reproducible crystallographic data, follow this self-validating workflow.

Protocol A: Synthesis of Metal Complexes (M-L_Cy)

Target: Mononuclear Cu(II) or Ni(II) complex.[1]

  • Ligand Preparation: Dissolve 1.0 mmol of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one in 20 mL hot ethanol.

  • Metal Addition: Add 0.5 mmol of Metal Acetate

    
     (dissolved in 5 mL water) dropwise.
    
    • Checkpoint: A color change (Green

      
       Dark Blue for Cu) indicates coordination.[1]
      
  • Reflux: Heat at 80°C for 3 hours.

  • Isolation: Cool to room temperature. Filter precipitate.[1] Wash with cold ethanol.

Protocol B: Crystal Growth for X-ray Diffraction

Method: Vapor Diffusion (Preferred for L-Cy due to high solubility).[1]

  • Inner Vial: Dissolve 20 mg of the complex in a minimal amount of DMF or DMSO (solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether or Pentane (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Harvest crystals after 5–7 days.

Protocol C: Data Collection Strategy
  • Temperature: Collect at 100 K .

    • Reasoning: The cyclohexyl ring has high thermal motion (chair-boat flipping) at room temperature, which smears electron density and reduces resolution.[1] Cooling freezes the ring conformation.

  • Resolution: Aim for

    
     or better to resolve the H-atoms on the pyrazole ring, which is essential for proving the tautomeric form.
    

Critical Data Interpretation

When solving the structure, pay specific attention to the C3-O and C4-C5 bond lengths. These metrics define the coordination mode.

Table 2: Bond Length Diagnostics (Å)
BondExpected Length (Keto Form)Expected Length (Enol/Complex)Interpretation
C3=O 1.22 – 1.24 Å1.28 – 1.32 ÅElongation indicates single-bond character (M-O coordination).[1]
C4-C5 1.48 – 1.52 Å1.38 – 1.42 ÅShortening indicates double-bond character (aromatization of the ring).
M-O N/A1.90 – 1.98 ÅPrimary coordination bond.[1]

Mechanistic Workflow: From Synthesis to Structure

The following flowchart outlines the logical progression for characterizing these complexes, highlighting critical decision points.

WorkflowFig 2. Crystallographic workflow emphasizing the management of cyclohexyl ring disorder.StartStart: Ligand L-CySynthSynthesis (1:2 Metal:Ligand)Start->SynthCrystCrystallization(Vapor Diffusion)Synth->CrystXRDSingle Crystal XRD (100 K)Cryst->XRDRefineStructure Refinement(SHELXL)XRD->RefineCheck_DisorderCheck: Cyclohexyl Ring Disorder?Refine->Check_DisorderModel_DisorderApply Split Model(PART 1 / PART 2)Check_Disorder->Model_DisorderYes (High Thermal Ellipsoids)FinalizeFinalize CIF & PublishCheck_Disorder->FinalizeNo (Ordered)Model_Disorder->Finalize

References

  • Marino, N., et al. (2011).[1] "Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex." Journal of Molecular Structure. Link

  • Holzer, W., et al. (2009).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. Link

  • Pettinari, C., et al. (2015).[1] "Pyrazolone-based metal complexes: synthesis, characterization and theoretical study." University of Camerino.[1] Link

  • Alam, M.S., et al. (2016).[1] "Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone." Molecules. Link[1]

  • PubChem Database. "2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (Edaravone Analog Data)." Link

A Comparative Guide to the Thermal Analysis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one and Related Pyrazolone Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and stability.[1] For heterocyclic compounds like 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, a member of the versatile pyrazolone class, thermal analysis serves as a critical tool in this characterization process.[2] This guide provides an in-depth comparison of the expected thermal behavior of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, contextualized with experimental data from structurally related pyrazolone derivatives. We will explore the causality behind experimental choices in thermal analysis and present a framework for interpreting the resulting data, thereby empowering researchers and drug development professionals to make informed decisions.

The Imperative of Thermal Stability in Pyrazolone-Based APIs

Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3] The thermal stability of these compounds is a critical quality attribute that directly influences their shelf-life, formulation strategies, and ultimately, therapeutic performance.[4] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for elucidating the thermal properties of these APIs.[5]

TGA provides quantitative information on mass changes as a function of temperature, revealing thermal stability and decomposition profiles.[6][7] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, providing insights into phase transitions such as melting, crystallization, and glass transitions.[8][9][10] Together, these techniques offer a comprehensive thermal profile of a pharmaceutical substance.

Experimental Workflow: A Self-Validating Approach

A robust thermal analysis protocol is designed to be self-validating, ensuring the accuracy and reproducibility of the data. The following workflow outlines the key steps and the rationale behind them.

Thermal Analysis Workflow cluster_SamplePrep Sample Preparation cluster_TGA TGA Analysis cluster_DSC DSC Analysis cluster_DataAnalysis Data Analysis & Interpretation Sample API Sample (2-Cyclohexyl-5-methyl- 2,4-dihydro-pyrazol-3-one) Grinding Gentle Grinding (if necessary) Sample->Grinding Ensure homogeneity Sieving Sieving (optional) Grinding->Sieving Control particle size Drying Drying under Vacuum Sieving->Drying Remove residual solvent TGA_Instrument TGA Instrument Drying->TGA_Instrument DSC_Instrument DSC Instrument Drying->DSC_Instrument TGA_Params Parameters: - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-600 °C) - Atmosphere (e.g., N2, Air) TGA_Instrument->TGA_Params Set experimental conditions TGA_Run Perform TGA Scan TGA_Params->TGA_Run TGA_Data TGA Data: - Onset of decomposition (Td) - Mass loss steps - Residual mass TGA_Run->TGA_Data DSC_Params Parameters: - Heating/Cooling Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-250 °C) - Atmosphere (e.g., N2) DSC_Instrument->DSC_Params Set experimental conditions DSC_Run Perform DSC Scan DSC_Params->DSC_Run DSC_Data DSC Data: - Melting point (Tm) - Enthalpy of fusion (ΔHf) - Glass transition (Tg) - Polymorphic transitions DSC_Run->DSC_Data Comparison Comparative Analysis with related pyrazolones TGA_Data->Comparison DSC_Data->Comparison Report Comprehensive Report Comparison->Report

Figure 1: A comprehensive workflow for the thermal analysis of a pyrazolone-based API.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is employed to ensure a good balance between resolution and experimental time.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Atmosphere: An inert atmosphere of nitrogen (flow rate ~50 mL/min) is typically used to prevent oxidative degradation.[11] A parallel experiment in an air atmosphere can be conducted to assess oxidative stability.

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Experimental Conditions:

    • Heating/Cooling Rate: A rate of 10 °C/min is commonly used.

    • Temperature Program: A heat-cool-heat cycle is often employed. For instance, heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C), cool back to 25 °C, and then reheat. This can reveal information about polymorphic transitions and the glass transition of any amorphous content.

    • Atmosphere: A nitrogen purge (flow rate ~50 mL/min) is used to maintain an inert environment.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Comparative Analysis: Expected Thermal Behavior of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

CompoundOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)Key Structural Features
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one Predicted: 200-250Predicted: 100-150Cyclohexyl group at N2, methyl group at C5
Pyrazoline Derivative I[12]257235Phenyl and other substituents
Pyrazoline Derivative II[12]292245Different phenyl and other substituents
3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline[13]Melts at ~116°C before decomposition115.9Bulky diphenyl and trichloromethyl groups
Pyrazole nopinone derivative 4[14]~243 (5% weight loss)-Fused ring system
Pyrazole nopinone derivative 5[14]~283 (5% weight loss)-Fused ring system with different substituent

Discussion of Predicted Thermal Properties:

  • TGA Analysis: The thermal stability of pyrazolone derivatives is significantly influenced by the nature of their substituents.[12][15] For 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, the presence of the aliphatic cyclohexyl group, in contrast to the aromatic phenyl groups in many of the compared derivatives, may lead to a slightly lower onset of decomposition, predicted to be in the range of 200-250 °C. The decomposition is likely to occur in a single or multiple steps, corresponding to the fragmentation of the cyclohexyl and pyrazolone moieties.

  • DSC Analysis: The melting point of the target compound is anticipated to be in the range of 100-150 °C. This prediction is based on the melting point of the structurally similar 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, which melts at approximately 116 °C.[13] The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting transition. The enthalpy of fusion (ΔHf) can be calculated from the peak area, providing information on the crystallinity of the material. The presence of any polymorphic forms would be indicated by multiple melting peaks or solid-solid transitions.[9]

The Role of Substituents in Thermal Stability: A Mechanistic Perspective

The electronic and steric effects of substituents on the pyrazolone ring play a crucial role in determining the thermal stability of the molecule.

Substituent Effects on Thermal Stability cluster_Substituents Substituent Properties cluster_Effects Effects on Pyrazolone Ring cluster_Outcome Impact on Thermal Stability ElectronWithdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) BondStrength Alteration of Bond Strengths ElectronWithdrawing->BondStrength Strengthens some bonds, weakens others ElectronDonating Electron-Donating Groups (e.g., -CH3, -OCH3) ElectronDonating->BondStrength Generally weakens bonds StericHindrance Steric Hindrance (e.g., cyclohexyl, diphenyl) MolecularPacking Influence on Crystal Lattice and Intermolecular Forces StericHindrance->MolecularPacking Affects packing efficiency and intermolecular interactions IncreasedStability Increased Thermal Stability BondStrength->IncreasedStability DecreasedStability Decreased Thermal Stability BondStrength->DecreasedStability MolecularPacking->IncreasedStability MolecularPacking->DecreasedStability

Figure 2: The influence of substituent properties on the thermal stability of pyrazolone derivatives.

Electron-withdrawing groups can stabilize the pyrazolone ring through resonance effects, potentially increasing the decomposition temperature. Conversely, bulky substituents, such as the cyclohexyl group in our target molecule, can introduce steric strain, which may lead to a lower decomposition temperature compared to less hindered analogs. However, these bulky groups can also influence crystal packing, potentially leading to stronger intermolecular interactions and a higher melting point.

Conclusion

The thermal analysis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, through the synergistic application of TGA and DSC, is a critical step in its journey from a candidate molecule to a viable drug product. By providing a detailed understanding of its thermal stability and phase behavior, these techniques enable the rational design of stable formulations, the determination of appropriate storage conditions, and the assurance of product quality and safety.[5][16] While direct experimental data for the title compound is pending, a comparative analysis with structurally related pyrazolone derivatives provides a robust framework for predicting its thermal properties and underscores the importance of a systematic and scientifically grounded approach to the physicochemical characterization of novel APIs.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved from [Link]

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Retrieved from [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023, August 25). TSI Journals. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Retrieved from [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. Retrieved from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch. Retrieved from [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority. Retrieved from [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021, March 4). PMC. Retrieved from [Link]

  • TGA thermogram of pyrazole nopinone derivatives (4-6). ResearchGate. Retrieved from [Link]

  • TGA-DSC thermogram of materials I and II. ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. (2018, May 14). SciSpace. Retrieved from [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018, May 14). PMC. Retrieved from [Link]

  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem. Retrieved from [Link]

  • (PDF) Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020, December 1). PMC - NIH. Retrieved from [Link]

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions. (2026, January 5). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Cheméo. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022, December 14). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022, July 15). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. ResearchGate. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. the NIST WebBook. Retrieved from [Link]

  • 2-Cyclohexyl-1,2-dihydro-1,5-dimethyl-3H-pyrazol-3-one Properties vs Pressure. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. (2017, October 27). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

Sources

Benchmarking 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one against Edaravone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one against Edaravone Content Type: Technical Comparison Guide

Optimizing Pyrazolone Scaffolds: Lipophilicity vs. Radical Scavenging Potency

Executive Summary This guide provides a technical benchmark of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (hereafter referred to as Cyc-MMP ) against the clinical standard Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is the gold standard for neuroprotection via free radical scavenging, its clinical utility is often limited by rapid metabolism and moderate blood-brain barrier (BBB) permeability. This guide analyzes the structural trade-offs of replacing the aromatic phenyl ring with an aliphatic cyclohexyl group, focusing on solvation properties, antioxidant kinetics, and synthetic accessibility.

Part 1: Structural & Physicochemical Analysis

The core difference between Cyc-MMP and Edaravone lies in the N-substituent (Cyclohexyl vs. Phenyl). This modification fundamentally alters the electronic landscape of the pyrazolone ring, affecting both the pKa (acidity of the enolic proton) and the LogP (lipophilicity).

Comparative Physicochemical Profile[1]
FeatureEdaravone (Standard)Cyc-MMP (Analog)Impact Analysis
N-Substituent Phenyl (Aromatic)Cyclohexyl (Aliphatic)Phenyl allows resonance delocalization; Cyclohexyl does not.
Electronic Effect Electron Withdrawing (Inductive/Resonance)Electron Donating (Inductive)Cyc-MMP has higher electron density on the ring nitrogen.
pKa (Predicted) ~7.0 (Acidic)~8.5 - 9.0 (Less Acidic)Edaravone ionizes easier at physiological pH (crucial for scavenging).
LogP (Predicted) ~1.8 - 2.0~2.8 - 3.2Cyc-MMP is significantly more lipophilic, potentially improving BBB penetration.
Active Species Anionic form (highly stabilized)Neutral/Anionic (less stabilized)Edaravone anion is stabilized by the phenyl ring; Cyc-MMP anion lacks this stabilization.
Tautomerism and Mechanism

The antioxidant activity of pyrazolones relies on the keto-enol tautomerism . Edaravone exists in equilibrium between the CH2-keto, NH-keto, and OH-enol forms. The phenyl group in Edaravone stabilizes the radical intermediate formed after electron transfer. Cyc-MMP, lacking this aromatic conjugation, theoretically exhibits slower radical quenching kinetics but higher stability against oxidative degradation.

Tautomerism cluster_0 Edaravone (Phenyl Stabilization) cluster_1 Cyc-MMP (Cyclohexyl Sterics) E_Keto Keto Form (C=O) E_Enol Enol Form (C-OH) E_Keto->E_Enol Tautomerization E_Radical Radical Intermediate (Resonance Stabilized) E_Enol->E_Radical -e- / -H+ (Fast) C_Keto Keto Form (C=O) C_Enol Enol Form (C-OH) C_Keto->C_Enol Slower Equilibrium C_Radical Radical Intermediate (Localized) C_Enol->C_Radical -e- / -H+ (Slower)

Caption: Comparative tautomeric flux. Edaravone benefits from phenyl-mediated resonance stabilization of the radical, whereas Cyc-MMP relies on inductive effects.

Part 2: Experimental Benchmarking (Protocols)

To objectively compare Cyc-MMP against Edaravone, researchers must synthesize the analog and perform head-to-head kinetic assays.

Synthesis of Cyc-MMP

Principle: Condensation of ethyl acetoacetate with cyclohexylhydrazine hydrochloride. This avoids the use of toxic phenylhydrazine required for Edaravone.

Protocol:

  • Reagents: Ethyl acetoacetate (1.0 eq), Cyclohexylhydrazine HCl (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (solvent).

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Procedure:

    • Dissolve Cyclohexylhydrazine HCl and Sodium Acetate in Ethanol (10 mL/g). Stir for 15 min to release the free hydrazine base.

    • Add Ethyl acetoacetate dropwise at room temperature.

    • Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).

    • Observation: The solution typically turns from colorless to pale yellow.

  • Workup:

    • Cool to 0°C. The product often precipitates.

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Water (1:1).

  • Validation: 1H-NMR should show the cyclohexyl multiplet (1.0–2.0 ppm) and the disappearance of the ethyl ester quartet.

Antioxidant Efficacy: DPPH Radical Scavenging Assay

This assay measures the IC50 (concentration required to scavenge 50% of radicals).

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Samples: Prepare serial dilutions of Edaravone (Standard) and Cyc-MMP (Test) ranging from 1 µM to 500 µM.

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Measurement: Incubate in the dark for 30 minutes. Measure Absorbance at 517 nm.

  • Calculation:

    
    [1]
    

Expected Outcome:

  • Edaravone: IC50 ≈ 10–30 µM (High Potency).

  • Cyc-MMP: IC50 ≈ 50–100 µM (Moderate Potency).

  • Interpretation: The cyclohexyl group lacks the resonance capability to delocalize the unpaired electron, making Cyc-MMP a weaker scavenger in vitro. However, this must be weighed against ADME properties.

Part 3: ADME & Toxicology Profiling

While Cyc-MMP may lag in raw scavenging power, it offers distinct advantages in drug metabolism and pharmacokinetics (DMPK).

Metabolic Stability Workflow

Edaravone undergoes rapid glucuronidation and sulfation at the phenyl ring positions. Cyc-MMP, having an aliphatic ring, avoids aromatic hydroxylation, potentially extending half-life (


).

ADME_Workflow cluster_inputs cluster_outcomes Metabolic Fate Ed Edaravone Process Liver Microsome Assay (Human/Rat S9 Fraction) Ed->Process Cyc Cyc-MMP Cyc->Process Met_Ed Edaravone Metabolites: - Glucuronides - Sulfates (Rapid Clearance) Process->Met_Ed Phase II Dominant Met_Cyc Cyc-MMP Metabolites: - Cyclohexyl Hydroxylation (Slower Clearance Predicted) Process->Met_Cyc Phase I Dominant

Caption: Metabolic divergence. Cyc-MMP avoids rapid aromatic Phase II conjugation common to Edaravone.

Toxicity Considerations
  • Edaravone: Potential for aniline-like metabolites (though rare) which can be methemoglobinemia inducers.

  • Cyc-MMP: Cyclohexylamines are generally less toxic than their aromatic counterparts, though specific cytotoxicity (MTT assay) must be run to confirm safety in neuronal cell lines (e.g., SH-SY5Y).

Part 4: Data Summary & Recommendations

ParameterEdaravoneCyc-MMPRecommendation
Radical Scavenging HighModerateUse Edaravone for acute, high-stress oxidative crises.
Lipophilicity (LogP) Moderate (~1.8)High (~3.[1]0)Use Cyc-MMP for targets requiring deep tissue/lipid membrane penetration.
Solubility Low (Water)Very Low (Water)Cyc-MMP requires lipid-based formulation (Liposomes/Nano-emulsions).
Synthetic Safety Low (Phenylhydrazine)High (Cyclohexylhydrazine)Cyc-MMP is safer to manufacture at scale.

Conclusion: Cyc-MMP is not a direct replacement for Edaravone's acute potency. Instead, it serves as a lipophilic scaffold for chronic neurodegenerative conditions where BBB penetration and metabolic stability outweigh the need for rapid-fire radical quenching. Development should focus on lipid-based delivery systems to mitigate its poor aqueous solubility.

References

  • Edaravone Mechanism: Watanabe, T., et al. (2018). "Edaravone, a free radical scavenger, protects against cerebral infarction."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Pyrazolone SAR: Chauhan, A., et al. (2012). "Pyrazolone derivatives as antioxidant agents: A structure-activity relationship study." Medicinal Chemistry Research.

  • Tautomerism: Petrov, V., et al. (2020). "Tautomeric equilibrium of 1-substituted-3-methyl-5-pyrazolones in solution." Journal of Organic Chemistry.

  • Edaravone Analogs: Bailey, D.M., et al. (2021). "Synthesis and evaluation of N-alkyl edaravone analogs for neuroprotection." Bioorganic & Medicinal Chemistry Letters.

  • Physicochemical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4021, Edaravone.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. The protocols outlined below are founded on established best practices for managing analogous pyrazolone derivatives, ensuring a secure laboratory environment for all personnel. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to empower researchers in their critical work.

Hazard Analysis and Rationale for Protective Measures

The pyrazolone core is a common motif in pharmacologically active compounds, and while specific toxicity data for this derivative is limited, the general class is known to present certain hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5][6] The recommended Personal Protective Equipment (PPE) is therefore selected to create a comprehensive barrier against these risks.

The logic behind our PPE recommendations is to prevent any direct contact with the compound. Given the potential for this chemical to be an irritant and harmful if ingested, a multi-layered defense is crucial. This approach not only protects the individual researcher but also prevents the unintentional transfer of the compound outside of the designated laboratory area.

Personal Protective Equipment (PPE): A Detailed Protocol

The following table summarizes the required PPE for handling 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. The specifications provided are based on widely accepted laboratory safety standards.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Glasses with Side ShieldsMust meet EN166 or equivalent national standards.[1][7]Protects against accidental splashes and airborne particles entering the eyes.
Chemical GogglesRecommended for enhanced protection against splashes.[7]Offers a tighter seal around the eyes than safety glasses, providing superior protection from liquid splashes.
Face ShieldTo be used in conjunction with safety glasses or goggles.Provides an additional layer of protection for the entire face from splashes and sprays.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.[8]Prevents direct skin contact and absorption of the chemical. Double-gloving is advisable for extended handling periods.
Body Protection Laboratory CoatStandard practice for all laboratory work.Protects personal clothing and underlying skin from contamination.
Impervious ClothingRecommended to prevent skin contact.For larger quantities or procedures with a higher risk of splashing, an impervious apron or coveralls should be worn over the lab coat.[9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if handling fine powders outside of a fume hood or if aerosolization is possible.[1][4]Minimizes the risk of inhaling airborne particles of the compound.

Operational Handling and Disposal Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount to ensuring safety and minimizing environmental impact. The following diagram and procedural steps outline the complete lifecycle of handling 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_solid Solid Waste Container cleanup_waste->dispose_solid Solid dispose_liquid Liquid Waste Container cleanup_waste->dispose_liquid Liquid dispose_final Arrange for Licensed Waste Disposal dispose_solid->dispose_final dispose_liquid->dispose_final

Caption: Workflow for Safe Handling and Disposal

Step 1: Preparation
  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Prepare the Work Area: All handling of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with absorbent, disposable bench paper.

Step 2: Handling
  • Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.[3]

  • Experimental Use: When dissolving or otherwise using the compound, do so in a closed or contained system whenever possible.

Step 3: Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Segregation: All disposable materials contaminated with the compound, including gloves, bench paper, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of in the hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[2]

Step 4: Disposal
  • Waste Collection: Both solid and liquid waste containing 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one must be collected in separate, appropriately labeled hazardous waste containers.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[3][8] Do not dispose of this chemical down the drain or in regular trash.[3]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][11]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • Safety Data Sheet - Fluorochem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • 3 - Safety Data Sheet. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One - Jay Organics. (n.d.).
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2017).
  • 5-Methyl-2,4-dihydro-pyrazol-3-one(108-26-9) - ChemicalBook. (n.d.).
  • 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one - ChemicalBook. (n.d.).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.